Avarol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPUCPNQXKTYRO-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203850 | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-98-5 | |
| Record name | Avarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Origin and Isolation of Avarol from Dysidea avara
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the origin, isolation, and characterization of Avarol, a bioactive sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara. Detailed experimental protocols, quantitative data, and characterization methods are presented to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Marine Origin of this compound
This compound is a significant secondary metabolite first identified from the marine sponge Dysidea avara (of the family Dysideidae, order Dictyoceratida).[1] This compound has garnered considerable scientific interest due to its wide range of pharmacological activities, including cytostatic, antiviral, and anti-inflammatory properties. This guide focuses on the foundational aspects of this compound research: its extraction from its natural source and the analytical methods for its purification and identification.
Isolation of this compound: A Step-by-Step Protocol
The isolation of this compound from Dysidea avara is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.
Collection and Preparation of Sponge Material
-
Collection: Specimens of Dysidea avara are collected from their marine habitat. For instance, one study utilized sponge material gathered from the Aegean coast.[1]
-
Preparation: The collected sponge samples are chopped into smaller pieces and air-dried. In one documented experiment, 2.1221 grams of sponge material was processed.[1]
Extraction
-
Solvent Extraction: The dried and chopped sponge material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Methanol is a commonly used solvent for this purpose.[1]
-
Evaporation and Lyophilization: The resulting methanolic extract is concentrated by evaporating the solvent. The concentrated extract is then lyophilized (freeze-dried) to yield a dry powder. From an initial 2.1221 grams of dried sponge, a total of 0.896 grams of lyophilized extract was obtained in one study.[1]
Chromatographic Purification
The purification of this compound from the crude extract is typically achieved through a series of column chromatography steps.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A common solvent system for the separation of compounds of intermediate polarity like this compound is a gradient of hexane and ethyl acetate. While the specific solvent system for the methanolic extract of Dysidea avara is not explicitly stated in the primary literature, a gradient elution with increasing polarity is employed, with fractions collected at solvent ratios of 12:1, 6:1, 3:1, and 1:1 (likely corresponding to a hexane:ethyl acetate gradient).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
ODS Column Chromatography (Reversed-Phase):
-
Stationary Phase: Octadecyl-functionalized silica (ODS).
-
Mobile Phase: A gradient of methanol (MeOH) and water is used for elution. Fractions are collected at increasing concentrations of methanol: 70%, 80%, 90%, and 100%.[1]
-
Final Fractions: In a specific experiment, two fractions, one from the 100% methanol elution (weighing 84.2 mg) and another from the 90% methanol elution (weighing 22.3 mg), were found to contain pure this compound and its oxidized form, Avarone.[1]
-
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the quantitative data from a representative isolation experiment.
| Parameter | Value | Reference |
| Starting Material (Dried Dysidea avara) | 2.1221 g | [1] |
| Crude Methanolic Extract | 0.896 g | [1] |
| Purified Fraction 1 (100% MeOH elution) | 84.2 mg | [1] |
| Purified Fraction 2 (90% MeOH elution) | 22.3 mg | [1] |
Characterization of this compound
The structural elucidation of this compound is accomplished through various spectroscopic techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is primarily determined by 1H and 13C NMR spectroscopy.[1][2] The chemical shifts are typically recorded in deuterated chloroform (CDCl3).
Table 2: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| 1 | 38.9 | 1.85, 1.45 |
| 2 | 26.7 | 2.09 |
| 3 | 41.8 | 2.25 |
| 4 | 144.9 | - |
| 5 | 121.9 | 5.42 |
| 6 | 35.8 | 1.61, 0.98 |
| 7 | 40.5 | 1.40 |
| 8 | 36.1 | 1.48 |
| 9 | 55.4 | 1.29 |
| 10 | 45.9 | 1.25 |
| 11 | 31.6 | 1.83 |
| 12 | 17.7 | 0.88 |
| 13 | 21.5 | 0.88 |
| 14 | 20.1 | 1.05 |
| 15 | 16.0 | 1.60 |
| 1' | 129.5 | - |
| 2' | 146.8 | - |
| 3' | 113.7 | 6.60 |
| 4' | 119.0 | 6.64 |
| 5' | 149.2 | - |
| 6' | 116.2 | 6.62 |
Data sourced from Aktaş et al., 2010.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): While detailed IR and MS data are not provided in the primary reviewed literature, these techniques are essential for full characterization. IR spectroscopy would be used to identify functional groups such as the hydroxyl (-OH) and aromatic (C=C) moieties of the hydroquinone ring. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
The logical flow of the characterization process is illustrated below:
Conclusion
This technical guide outlines the established methodologies for the isolation and characterization of this compound from its natural source, the marine sponge Dysidea avara. The provided protocols and data serve as a valuable resource for researchers aiming to work with this potent bioactive compound. Further research into optimizing extraction yields and exploring the full therapeutic potential of this compound is warranted.
References
The Enigmatic Pathway to Avarol: A Deep Dive into its Biosynthesis in Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant attention for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels from related terpenoid biosynthetic pathways and highlighting key enzymatic steps. While the complete pathway in Dysidea avara is yet to be fully elucidated, this document synthesizes the available evidence to present a robust hypothetical model. We delve into the proposed enzymatic transformations, from the universal precursor farnesyl pyrophosphate (FPP) to the final this compound structure, and provide detailed experimental protocols for key investigative techniques in this field.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the conserved isoprenoid pathway, starting with the head-to-tail condensation of isoprene units to form the C15 precursor, farnesyl pyrophosphate (FPP). From FPP, the pathway to this compound likely involves a series of enzymatic cyclizations and rearrangements to form the characteristic rearranged drimane skeleton, followed by the attachment and modification of the hydroquinone moiety.
From Farnesyl Pyrophosphate to the Drimane Skeleton
The initial and crucial step in this compound biosynthesis is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. In the case of this compound, a drimane sesquiterpene synthase is hypothesized to be the key enzyme.
The proposed mechanism involves the following steps:
-
Initiation: The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl carbocation.
-
Cyclization Cascade: The highly reactive carbocation then undergoes a series of intramolecular cyclizations. This cascade is believed to form a bicyclic drimane carbocation intermediate. The precise stereochemistry of this cyclization is a critical determinant of the final product's structure.
-
Rearrangement: The drimane skeleton of this compound is a "rearranged" drimane, suggesting that the initial cyclization product likely undergoes a subsequent rearrangement, such as a hydride or methyl shift, to achieve the final carbon framework.
-
Termination: The carbocation cascade is terminated by the capture of a nucleophile, likely a water molecule, or by deprotonation, leading to the formation of a stable drimane sesquiterpene intermediate.
Figure 1: Proposed biosynthetic pathway of this compound.
Formation of the Hydroquinone Moiety
Following the formation of the rearranged drimane skeleton, the next critical phase is the attachment and formation of the hydroquinone ring. This part of the pathway is less understood, but it is hypothesized to involve a series of oxidation and hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the functionalization of terpene scaffolds in various organisms. The aromatic hydroquinone ring could be derived from a precursor such as geranyl pyrophosphate that is then attached to the drimane skeleton, or it could be formed through the modification of a pre-existing ring on the drimane intermediate.
Quantitative Data on this compound Biosynthesis
To date, there is a significant lack of quantitative data specifically on the this compound biosynthetic pathway. Studies involving the feeding of radiolabeled precursors to Dysidea avara and measuring their incorporation into this compound would be necessary to determine precursor-product relationships and calculate conversion efficiencies. Similarly, the isolation and kinetic characterization of the key enzymes, such as the putative drimane sesquiterpene synthase, have not yet been reported.
The table below outlines the types of quantitative data that are crucial for a comprehensive understanding of the this compound biosynthetic pathway and which remain to be determined.
| Parameter | Description | Significance | Status |
| Precursor Incorporation Rate | The efficiency with which a labeled precursor (e.g., [1-¹³C]acetate, [¹⁴C]FPP) is incorporated into the final this compound molecule. | Confirms the involvement of the precursor in the pathway and provides a measure of the pathway's activity. | Not Reported |
| Enzyme Kinetics (Km) | The substrate concentration at which a biosynthetic enzyme (e.g., drimane synthase) reaches half of its maximum velocity. | Indicates the enzyme's affinity for its substrate. | Not Reported |
| Enzyme Kinetics (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of the enzyme. | Not Reported |
| Enzyme Kinetics (kcat/Km) | The catalytic efficiency of an enzyme. | Provides a measure of how efficiently an enzyme converts a substrate to a product. | Not Reported |
| In vivo Product Titer | The concentration of this compound produced by Dysidea avara under specific conditions. | Provides a baseline for understanding the natural productivity of the pathway. | Variable, dependent on environmental factors |
Experimental Protocols
Investigating the biosynthesis of natural products in marine invertebrates presents unique challenges. The following are detailed methodologies for key experiments that would be instrumental in elucidating the this compound biosynthetic pathway.
Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate Terpene Synthase from Dysidea avara
This protocol describes the process of identifying a candidate terpene synthase gene from the transcriptome of Dysidea avara, expressing the corresponding protein in a heterologous host, and assaying its enzymatic activity.
Figure 2: Experimental workflow for terpene synthase characterization.
1. Gene Identification and Cloning:
-
Transcriptome Sequencing: Isolate total RNA from fresh or cryopreserved tissue of Dysidea avara. Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
Gene Mining: Assemble the transcriptome and search for open reading frames (ORFs) with homology to known terpene synthases using BLAST or similar tools. Look for conserved motifs such as the DDxxD and NSE/DTE motifs.
-
Gene Synthesis and Cloning: Synthesize the codon-optimized candidate gene and clone it into a suitable bacterial expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., His-tag) for purification.
2. Protein Expression and Purification:
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Elute the protein and dialyze it into a storage buffer.
3. In Vitro Enzyme Assay and Product Analysis:
-
Enzyme Assay: Set up the reaction in a glass vial containing a suitable buffer (e.g., Tris-HCl or HEPES), MgCl₂ (a required cofactor for most terpene synthases), and the purified enzyme. Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.
-
Product Extraction: Quench the reaction by adding a strong salt solution (e.g., saturated NaCl) and an immiscible organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously to extract the terpene products into the organic layer.
-
Product Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products based on their mass spectra and retention times. For structural elucidation of novel compounds, larger scale reactions may be necessary to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Precursor Feeding Studies with Radiolabeled Compounds
This protocol describes how to use radiolabeled precursors to trace the biosynthesis of this compound in vivo.
1. Preparation of Sponge and Radiolabeled Precursor:
-
Sponge Acclimation: Maintain live specimens of Dysidea avara in a controlled aquarium environment that mimics their natural habitat.
-
Radiolabeled Precursor: Obtain a radiolabeled precursor, such as [1-¹⁴C]acetate or [¹⁴C]mevalonate, which are early precursors in the isoprenoid pathway.
2. Precursor Administration:
-
Incubation: Place the sponge specimens in a sealed container with filtered seawater. Introduce the radiolabeled precursor into the water. The concentration of the precursor should be optimized to ensure uptake without causing toxicity.
-
Incubation Time: Allow the sponges to incubate with the radiolabeled precursor for a defined period (e.g., 24-72 hours) to allow for the biosynthesis and accumulation of labeled this compound.
3. Extraction and Analysis:
-
Extraction: After the incubation period, remove the sponges from the water, freeze-dry, and grind them. Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the secondary metabolites.
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Detection of Radioactivity: Analyze the purified this compound fraction for radioactivity using a scintillation counter. The presence of radioactivity confirms that the precursor was incorporated into the this compound molecule.
-
Quantitative Analysis: By measuring the specific activity of the precursor and the final product, it is possible to calculate the efficiency of incorporation.
Conclusion and Future Directions
The biosynthesis of this compound in Dysidea avara represents a fascinating area of marine natural product chemistry. While the general framework of the pathway, originating from farnesyl pyrophosphate and proceeding through a drimane intermediate, is strongly supported by our understanding of terpenoid biosynthesis, the specific enzymes and intermediates remain to be definitively identified and characterized. Future research efforts should focus on the application of modern 'omics' technologies, such as genomics and transcriptomics, to mine the genome of Dysidea avara for the complete set of biosynthetic genes. The heterologous expression and biochemical characterization of these enzymes will be crucial for unequivocally elucidating the pathway. Furthermore, quantitative studies using stable isotope labeling and advanced mass spectrometry techniques will be invaluable for mapping the flow of metabolites through the pathway and understanding its regulation. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical ecology of marine sponges but also open up possibilities for the biotechnological production of this valuable pharmacophore and its derivatives.
A Technical Guide to the Physical and Chemical Properties of Avarol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant attention in the scientific community due to its broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization and analysis of its biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is characterized as an off-white, light-sensitive solid.[2] Its core structure consists of a rearranged drimane-type sesquiterpenoid skeleton linked to a hydroquinone moiety.[1] This unique chemical architecture is responsible for its diverse biological activities. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₂ | [1][3] |
| Molecular Weight | 314.46 g/mol | [1][4] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Ethanol and DMSO | [2] |
| Boiling Point | 449.5 °C | [4] |
| Density | 1.055 g/cm³ | |
| Purity | ≥97% (by HPLC) | [2] |
| Storage | Store at 4°C or -20°C, protected from light | [2] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom within the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
| Nucleus | Chemical Shift (ppm) | Functional Group Assignment |
| ¹H NMR | 0.5 - 2.5 | Aliphatic protons (sesquiterpenoid skeleton) |
| 4.5 - 5.5 | Vinylic protons | |
| 6.5 - 7.0 | Aromatic protons (hydroquinone ring) | |
| 4.0 - 5.0 | Hydroxyl protons (may vary with solvent and concentration) | |
| ¹³C NMR | 10 - 60 | Aliphatic carbons (sesquiterpenoid skeleton) |
| 110 - 140 | Aromatic and vinylic carbons | |
| 140 - 160 | Oxygenated aromatic carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Table 3: Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (hydroquinone) |
| 2850 - 3000 | C-H stretch | Aliphatic |
| ~1600 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Phenolic |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Under electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The fragmentation pattern is characterized by the loss of small neutral molecules and cleavage of the sesquiterpenoid skeleton.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The hydroquinone moiety is the primary chromophore. In a polar solvent like methanol or ethanol, this compound is expected to exhibit an absorption maximum (λmax) in the UV region, characteristic of phenolic compounds.
Experimental Protocols
Isolation and Purification of this compound from Dysidea avara
The following is a representative protocol for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The sponge material (Dysidea avara) is collected, freeze-dried, and ground to a fine powder. The powdered sponge is then extracted with an appropriate organic solvent, such as methanol or dichloromethane, to yield a crude extract.
-
Initial Purification: The crude extract is subjected to column chromatography, typically using silica gel or Sephadex LH-20, to separate the components based on polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The this compound-containing fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column with a methanol/water gradient. This step yields this compound with a purity of ≥97%.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (typically in a serum-free medium) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Activity via TNF-α/NF-κB Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the generation of tumor necrosis factor-alpha (TNF-α) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the TNF-α/NF-κB signaling pathway by this compound.
Anticancer Activity via PERK-eIF2α-CHOP Pathway Activation
This compound induces apoptosis in certain cancer cells, such as pancreatic ductal adenocarcinoma, by activating the PERK-eIF2α-CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.[5]
Caption: this compound-induced apoptosis via the PERK-eIF2α-CHOP pathway.
Antiviral Activity against HIV
This compound has demonstrated anti-HIV activity, which is attributed to its ability to inhibit the viral enzyme reverse transcriptase. This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.
Conclusion
This compound is a marine natural product with significant therapeutic potential. This guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its mechanisms of action, particularly its effects on the TNF-α/NF-κB and PERK-eIF2α-CHOP signaling pathways, provides a strong foundation for its further development as a lead compound in anticancer and anti-inflammatory drug discovery. Researchers are encouraged to use the information and protocols provided herein to further explore the pharmacological potential of this fascinating molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 5. This compound | 55303-98-5 | Benchchem [benchchem.com]
Avarol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. This marine natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, key biological activities, and the experimental methodologies used to elucidate its mechanisms of action.
Physicochemical Properties of this compound
This compound's unique chemical structure underpins its biological activity. Its core is a sesquiterpenoid moiety linked to a hydroquinone ring.
| Property | Value | Reference |
| CAS Number | 55303-98-5 | [1][2] |
| Molecular Formula | C₂₁H₃₀O₂ | [1] |
| Molecular Weight | 314.46 g/mol | [1] |
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of anticancer action involves the induction of apoptosis through the activation of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)-eukaryotic Initiation Factor 2 alpha (eIF2α)-C/EBP homologous protein (CHOP) signaling pathway, a key component of the endoplasmic reticulum (ER) stress response.[3][4]
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 10.22 ± 0.28 |
| LS174 | Colon Adenocarcinoma | >10.22 |
| A549 | Non-Small-Cell Lung Carcinoma | >10.22 |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of this compound's cytotoxicity against cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations.
-
Replace the culture medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
This compound's antitumor efficacy has been demonstrated in vivo using a murine Ehrlich ascites carcinoma model.[5][6]
Experimental Protocol: In Vivo Antitumor Study
1. Animal Model:
-
Use female Swiss albino mice.
-
Inoculate the mice intraperitoneally with 2.5 x 10⁶ Ehrlich ascites carcinoma cells.
2. This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Beginning 24 hours after tumor inoculation, administer this compound intraperitoneally at a dose of 50 mg/kg body weight daily for a specified period (e.g., 9 days). A control group should receive the vehicle only.
3. Evaluation of Antitumor Activity:
-
Monitor the body weight and survival of the mice daily.
-
After the treatment period, sacrifice the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid and count the number of viable tumor cells.
-
Calculate the percentage of tumor growth inhibition.
Signaling Pathway: this compound-Induced Apoptosis via PERK-eIF2α-CHOP
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: this compound induces ER stress, leading to the activation of the PERK-eIF2α-CHOP signaling cascade, ultimately resulting in apoptosis of cancer cells.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]
In Vivo Anti-inflammatory Activity: Mouse Air Pouch Model
The anti-inflammatory effects of this compound can be assessed using the carrageenan-induced air pouch model in mice.[7][9]
Experimental Protocol: Mouse Air Pouch Model
1. Air Pouch Induction:
-
Inject 3 mL of sterile air subcutaneously into the dorsal region of mice to create an air pouch.
-
Re-inflate the pouch with 2 mL of sterile air on day 3.
2. This compound and Carrageenan Administration:
-
On day 6, inject a solution of this compound (at various doses) directly into the air pouch.
-
Thirty minutes later, inject 1 mL of a 1% carrageenan solution into the air pouch to induce inflammation. A control group should receive the vehicle instead of this compound.
3. Evaluation of Anti-inflammatory Effects:
-
Four hours after carrageenan injection, sacrifice the mice and carefully collect the exudate from the air pouch.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells and the supernatant.
-
Count the number of leukocytes in the cell pellet.
-
Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.
Signaling Pathway: this compound's Inhibition of TNF-α/NF-κB
The following diagram illustrates how this compound interferes with the TNF-α-induced NF-κB signaling pathway.
Caption: this compound inhibits the activation of the IKK complex, preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Antimicrobial Activity
This compound has also been reported to possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of this compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
2. Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
3. MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound, a marine-derived sesquiterpenoid hydroquinone, exhibits a remarkable spectrum of biological activities, making it a promising candidate for further drug development. Its well-defined mechanisms of action in cancer and inflammation, coupled with its antimicrobial potential, highlight its therapeutic versatility. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of this fascinating natural product. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex disease models is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aminer.org [aminer.org]
- 8. 4.4. Antitumor Activity [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
The Spectroscopic Signature of Avarol: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Promising Marine-Derived Sesquiterpenoid Hydroquinone
Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant interest within the scientific community for its diverse and potent biological activities. These include anti-inflammatory, antiviral, and antitumor properties, making it a compelling lead compound in drug development.[1] A thorough understanding of its structural and chemical properties is paramount for researchers aiming to harness its therapeutic potential. This technical guide provides a comprehensive overview of the key spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its interaction with a critical cellular signaling pathway.
Quantitative Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. The data presented below were obtained in deuterated chloroform (CDCl₃) as the solvent.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | 38.2 | 1.25 (m) |
| 2 | 18.9 | 1.55 (m) |
| 3 | 41.8 | 1.20 (m) |
| 4 | 33.5 | 1.75 (m) |
| 4a | 39.1 | - |
| 5 | 134.8 | - |
| 6 | 117.5 | 6.60 (d, 8.0) |
| 7 | 141.2 | - |
| 8 | 120.9 | 6.55 (d, 8.0) |
| 8a | 48.9 | 1.95 (m) |
| 9 | 28.1 | 2.75 (d, 8.0) |
| 10 | 129.5 | - |
| 1' | 126.2 | - |
| 2' | 115.1 | 6.65 (s) |
| 3' | 149.8 | - |
| 4' | 114.2 | 6.70 (s) |
| 5' | 152.0 | - |
| 6' | 118.0 | 6.75 (s) |
| 11 | 21.5 | 0.90 (d, 7.0) |
| 12 | 21.8 | 0.92 (d, 7.0) |
| 13 | 16.0 | 0.85 (s) |
| 14 | 29.9 | 1.05 (s) |
| 15 | 15.5 | 0.80 (s) |
Data sourced from available research literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands:
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |
| 2925 | Strong | C-H stretch (aliphatic) |
| 1600 | Medium | C=C stretch (aromatic ring) |
| 1450 | Medium | C-H bend (aliphatic) |
| 1200 | Strong | C-O stretch (phenolic) |
Note: These are characteristic absorption frequencies for a molecule with the structure of this compound and are based on established spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Interpretation |
| [M]⁺ | 314.2246 | Molecular Ion (C₂₁H₃₀O₂) |
| [M-H₂O]⁺ | 296 | Loss of a water molecule |
| C₁₅H₂₃⁺ | 203 | Fragmentation of the sesquiterpenoid moiety |
| C₆H₅O₂⁺ | 109 | Fragmentation of the hydroquinone moiety |
Note: The fragmentation pattern is consistent with the bicyclic sesquiterpenoid and hydroquinone moieties of the this compound structure.
Experimental Protocols
The acquisition of high-quality spectroscopic data is essential for accurate structural analysis. The following sections outline the generalized experimental protocols for the NMR, IR, and MS analysis of this compound, based on standard methodologies for natural product characterization.
Workflow for Spectroscopic Analysis of this compound
The overall process from isolation to data analysis is a systematic workflow designed to ensure the purity of the sample and the reliability of the spectroscopic data.
References
A Comprehensive Technical Guide to the Natural Derivatives and Analogs of Avarol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Its unique chemical structure, featuring a rearranged drimane skeleton, has served as a scaffold for the discovery and synthesis of numerous natural derivatives and synthetic analogs. These compounds have demonstrated a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties, making them promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound and its derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Natural Derivatives and Analogs of this compound
A variety of natural derivatives of this compound have been isolated from marine sponges, primarily of the genus Dysidea. These derivatives often feature modifications to the hydroquinone ring or the sesquiterpenoid backbone. Alongside these natural compounds, numerous synthetic analogs have been developed to explore structure-activity relationships and enhance specific biological effects.
Key Derivatives and Analogs include:
-
Avarone: The oxidized quinone form of this compound, which often co-exists in biological systems and exhibits significant bioactivity.[1][2]
-
Monoacetyl this compound and Diacetyl-avarol: Esterified derivatives of this compound.
-
Hydroxy and Acetoxy Derivatives: Including 3'-hydroxyavarone, 3',6'-dihydroxyavarone, 6'-hydroxythis compound, 6'-acetoxythis compound, and 6'-hydroxy-4'-methoxyavarone.
-
Amino and Thio-derivatives: A diverse group of synthetic analogs with modifications on the hydroquinone ring, such as 3'-methoxyavarone and 3'-alkylamino avarone derivatives, this compound-3′,4′-dithioglycol, and this compound-4'-(3)mercaptopropionic acid.[1]
-
[3'-(p-chloro-phenyl)avarone, 3',4'-ethylenedithioavarone, 4'-isopropylthioavarone, 4'-tert-butylthioavarone, 4'-propylthioavarone, 4'-octylthioavarone]: Lipophilic derivatives synthesized to enhance specific properties.[2]
Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity data for this compound and its key derivatives across various assays.
Table 1: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa (Cervical Cancer) | MTT | 10.22 ± 0.28 µg/mL | [3][4] |
| LS174 (Colon Cancer) | MTT | >10.22 µg/mL | [1] | |
| A549 (Lung Cancer) | MTT | >10.22 µg/mL | [1] | |
| MRC-5 (Normal Lung Fibroblast) | MTT | 29.14 ± 0.41 µg/mL | [1][3] | |
| L5178y (Mouse Lymphoma) | Cell Growth | 0.9 µM | ||
| HT-29 (Colon Cancer) | MTT | < 7 mM | ||
| Avarone | L5178y (Mouse Lymphoma) | Cell Growth | 0.62 µM | [1] |
| 4'-tryptamine-avarone | T-47D (Breast Cancer) | Not Specified | 0.66 µg/mL | [2] |
| This compound-3'-(3)mercaptopropionic acid | T-47D (Breast Cancer) | Not Specified | 1.25 µg/mL | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | ED50 / IC50 | Reference |
| This compound | Carrageenan-induced paw edema (in vivo) | 9.2 mg/kg (p.o.) | [5] |
| TPA-induced ear edema (in vivo) | 97 µ g/ear | [5] | |
| A23187-stimulated leukotriene B4 release | 0.6 µM | [5] | |
| A23187-stimulated thromboxane B2 release | 1.4 µM | [5] | |
| Human recombinant synovial phospholipase A2 inhibition | 158 µM | [5] | |
| TNF-α generation in stimulated human monocytes | 1 µM | [6] | |
| Avarone | Carrageenan-induced paw edema (in vivo) | 4.6 mg/kg (p.o.) | [5] |
| TPA-induced ear edema (in vivo) | 397 µ g/ear | [5] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Cobetia marina | 2.5 | [2] |
| Marinobacterium stanieri | 5 | [2] | |
| Vibrio fischeri | 10 | [2] | |
| Avarone | Cobetia marina | 1 | [2] |
| Marinobacterium stanieri | 1 | [2] | |
| Vibrio fischeri | 2.5 - 5 | [2] | |
| 4'-isopropylthioavarone | Cobetia marina | 0.5 | [2] |
| Marinobacterium stanieri | 0.5 | [2] | |
| Vibrio fischeri | 1.0 | [2] | |
| 4'-propylthioavarone | Cobetia marina | 0.5 | [2] |
| Marinobacterium stanieri | 0.5 | [2] | |
| Vibrio fischeri | 1.0 | [2] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Enzyme Source | IC50 | Reference |
| This compound-3',4'-dithioglycol | Not Specified | 0.05 mM | [2] |
| This compound-4'-(3)mercaptopropionic acid | Not Specified | 0.12 mM | [2] |
| TPH4 (geranylgeraniol substituent) | Electrophorus electricus AChE | 6.77 ± 0.24 μM | [1] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through modulation of various cellular signaling pathways. Two key pathways that have been identified are the PERK–eIF2α–CHOP pathway, involved in endoplasmic reticulum (ER) stress-induced apoptosis, and the NF-κB signaling pathway, a central regulator of inflammation.
PERK–eIF2α–CHOP Signaling Pathway
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to selectively induce apoptosis by activating the PERK–eIF2α–CHOP signaling pathway. This pathway is a component of the unfolded protein response (UPR), which is triggered by ER stress.
Caption: this compound-induced activation of the PERK–eIF2α–CHOP pathway leading to apoptosis.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, such as TNF-α.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
This assay measures the release of the cytosolic enzyme LDH from damaged cells as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes. Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Anti-inflammatory Assays
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound) orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a vehicle control to another group.
-
Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 value (the dose of the compound that causes 50% inhibition of edema).[5]
This in vitro assay screens for anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound. A control group should contain distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Heat the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Determine the IC50 value.
Antimicrobial Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) at 25°C.
-
Substrate Addition: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Conclusion
This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their modulatory effects on key signaling pathways such as PERK–eIF2α–CHOP and NF-κB, underscore their importance in drug discovery research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising marine natural products and their analogs. Further research into the structure-activity relationships, mechanisms of action, and preclinical efficacy of these compounds is warranted to unlock their full therapeutic potential for a range of human diseases.
References
- 1. This compound derivatives as competitive AChE inhibitors, non hepatotoxic and neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Biological Activities of Avarol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Biological Activities of this compound
This compound has demonstrated a remarkable range of bioactivities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][3] Its mechanism of action is multifaceted and appears to involve the modulation of key cellular signaling pathways, induction of apoptosis, and inhibition of inflammatory mediators.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data on the biological activities of this compound across various experimental models.
Table 1: Cytotoxic and Antitumor Activity of this compound
| Cell Line/Tumor Model | Activity Metric | Value | Reference |
| HeLa (Human Cervix Adenocarcinoma) | IC50 | 10.22 ± 0.28 µg/mL | [1] |
| LS174 (Human Colon Adenocarcinoma) | IC50 | Not specified, but higher than HeLa | [1] |
| A549 (Human Non-small-cell Lung Carcinoma) | IC50 | 35.27 µg/mL | [4] |
| MRC-5 (Normal Human Fetal Lung Fibroblast) | IC50 | 29.14 ± 0.41 µg/mL | [1] |
| L5178y (Mouse Lymphoma) | IC50 | 0.9 µM | [5] |
| Ehrlich Carcinoma (in vivo) | Tumor Growth Inhibition | 29% (at 50 mg/kg, i.p.) | [1] |
| Cervical Cancer (CC-5) (in vivo) | Tumor Growth Inhibition | 36% (at 50 mg/kg, i.p.) | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Model | Parameter Inhibited | Metric | Value | Reference |
| Stimulated Human Monocytes | TNF-α Generation | IC50 | 1 µM | [3][6] |
| TNF-α-induced Keratinocytes | NF-κB-DNA Binding | - | Inhibited | [3][6] |
| Mouse Air Pouch Model | TNF-α Generation | ED50 | 9.2 nmol/pouch | [3][6] |
| Carrageenan-induced Paw Edema | Edema | ED50 | 9.2 mg/kg (p.o.) | [7] |
| TPA-induced Ear Edema | Edema | ED50 | 97 µ g/ear | [7] |
| A23187-stimulated Rat Peritoneal Leukocytes | Leukotriene B4 Release | IC50 | 0.6 µM | [7] |
| A23187-stimulated Rat Peritoneal Leukocytes | Thromboxane B2 Release | IC50 | 1.4 µM | [7] |
| Human Recombinant Synovial Phospholipase A2 | Enzyme Activity | IC50 | 158 µM | [7] |
Table 3: Antimicrobial and Antifouling Activity of this compound
| Organism | Activity | Metric | Value (µg/mL) | Reference |
| Marinobacterium stanieri | Growth Inhibition | MIC | 5 | [8] |
| Vibrio fischeri | Growth Inhibition | MIC | 10 | [8] |
| Pseudoalteromonas haloplanktis | Growth Inhibition | MIC | 10 | [8] |
| Barnacle Cyprid Larvae | Settlement Inhibition | EC50 | < 1 | [8] |
| Barnacle Cyprid Larvae | Toxicity | LC50 | 13.28 | [8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound's Anti-inflammatory Signaling Pathway
References
- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound and avarone on in vitro-induced microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Avarol: A Technical Guide to Early-Stage Research on its Therapeutic Potential
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated in 1974 from the Mediterranean marine sponge Dysidea avara.[1][2] This natural compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities and relatively low toxicity.[2] Early-stage research has identified this compound and its derivatives as promising candidates for drug development, with demonstrated anti-cancer, anti-viral, anti-inflammatory, and antioxidant properties.[1][2][3] This document provides a technical overview of the foundational in vitro and in vivo studies that have elucidated the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-Cancer Activity
This compound has demonstrated potent cytostatic and cytotoxic effects against a variety of human tumor cell lines.[3][4][5] Its anti-neoplastic properties are attributed to its ability to interfere with mitotic processes and induce apoptosis, in some cases through endoplasmic reticulum stress pathways.[4][6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been quantified against numerous cancer cell lines, with IC50 values typically falling within the micromolar range. The following table summarizes key findings from various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| L5178y | Mouse Lymphoma | 0.9 | - | [4] |
| HT-29 | Colon Adenocarcinoma | < 7 | - | [1][5] |
| HeLa | Cervical Adenocarcinoma | - | 10.22 ± 0.28 | [3][7] |
| LS174 | Colon Adenocarcinoma | - | - | [3] |
| A549 | Non-small-cell Lung Carcinoma | - | 35.27 | [3][8] |
| Glioblastoma Cells | Glioblastoma | - | 3.5 (71% inhibition) | [1] |
| MRC-5 (Normal) | Fetal Lung Fibroblast | - | 29.14 ± 0.41 | [3][5][7] |
Experimental Protocols
1.2.1 MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Culture: Human tumor cell lines (e.g., HT-29, HeLa, A549) and a normal cell line (e.g., MRC-5) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2x10^4 cells/well) and incubated for 24 hours to allow for attachment.[9]
-
Treatment: this compound is dissolved (typically in DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]
-
IC50 Calculation: The cell survival rate is calculated relative to the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]
Visualization: Cytotoxicity Assay Workflow
Anti-Viral Activity (HIV)
This compound was one of the early marine natural products identified with significant anti-HIV activity. Its mechanism of action is multifaceted, primarily targeting the viral replication cycle.
Quantitative Data: Anti-HIV-1 Activity
| Target/Effect | Metric | Value | Reference |
| HIV-1 Release Inhibition | 50% Inhibition | 0.3 µM | [10] |
| HIV-1 Release Inhibition | 80% Inhibition | 0.9 µM | [10] |
| HIV-1 Reverse Transcriptase | Inhibition | Potent, Non-competitive | [11] |
| Glutamine tRNA Synthesis | Inhibition | Almost complete blockage | [1][10] |
Mechanism of Action and Experimental Protocols
This compound's anti-HIV effects are primarily attributed to two distinct mechanisms:
-
Inhibition of HIV-1 Reverse Transcriptase (RT): this compound and its derivatives act as non-competitive inhibitors of HIV-1 RT.[11] This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[12]
-
Experimental Protocol (RT Inhibition Assay): The assay measures the enzymatic activity of purified HIV-1 RT. It typically involves a template-primer (e.g., poly(A)-oligo(dT)), deoxynucleotide triphosphates (one of which is radiolabeled, e.g., [3H]dTTP), and the enzyme. The reaction is carried out in the presence and absence of this compound. The incorporation of the radiolabeled nucleotide into the newly synthesized DNA strand is quantified (e.g., by scintillation counting) to determine the level of enzyme inhibition.
-
-
Inhibition of Glutamine tRNA Synthesis: this compound almost completely blocks the synthesis of a specific glutamine transfer tRNA (tRNAGln).[10][13] This tRNA is essential for the synthesis of a viral protease required for the virus's proliferation, acting as a suppressor to allow read-through of a stop codon in the viral mRNA.[1][10]
Visualization: this compound's Inhibition of HIV-1 Life Cycle
Anti-Inflammatory and Anti-Psoriatic Activity
This compound exhibits significant anti-inflammatory properties, making it a compound of interest for inflammatory conditions like psoriasis.[14][15] Its activity stems from the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data: Anti-Inflammatory Effects
| Target/Model | Metric | Value | Reference |
| TNF-α Generation (Human Monocytes) | IC50 | 1 µM | [16] |
| Leukotriene B4 Release | IC50 | 0.6 µM | [17] |
| Thromboxane B2 Release | IC50 | 1.4 µM | [17] |
| Synovial Phospholipase A2 | IC50 | 158 µM | [17] |
| Carrageenan-induced Paw Edema | ED50 (oral) | 9.2 mg/kg | [17] |
| TPA-induced Ear Edema | ED50 (topical) | 97 µ g/ear | [17] |
Experimental Protocols and Signaling Pathways
3.2.1 Inhibition of Inflammatory Mediators
-
Protocol (Cytokine Release Assay): Human monocytes are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound. After incubation, the supernatant is collected, and the concentration of cytokines like TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][18]
3.2.2 NF-κB Signaling Pathway
A primary mechanism for this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[14][16] NF-κB is a crucial transcription factor that promotes the expression of pro-inflammatory genes, including TNF-α, IL-8, and COX-2.[14][19]
-
Protocol (NF-κB DNA-Binding Assay): Keratinocytes (e.g., HaCaT cell line) are stimulated with TNF-α to activate the NF-κB pathway, with or without pre-treatment with this compound.[15] Nuclear extracts are then prepared. The activation of NF-κB is assessed by measuring its ability to bind to a specific DNA consensus sequence, often using an electrophoretic mobility shift assay (EMSA) or a specialized ELISA-based assay. This compound has been shown to inhibit this DNA-binding activity.[14][15]
Visualization: Anti-Inflammatory Signaling
Antioxidant Activity
This compound's hydroquinone structure gives it significant antioxidant properties, allowing it to scavenge biologically relevant free radicals.
Quantitative Data: Radical Scavenging Activity
| Radical Species | Scavenging Activity (%) | Reference |
| Hydroxyl Radical (•OH) | 86.2% | [20] |
| Superoxide Anion (O2•−) | 50.9% | [20] |
| Nitric Oxide (NO•) | 23.6% | [20] |
| Ascorbyl Radicals | 61.8% | [20] |
Experimental Protocols
4.2.1 Liposomal Integration and EPR Spectroscopy
Due to this compound's water insolubility, a liposomal integration method was developed to assess its antioxidant activity against key free radicals.
-
Protocol: this compound is incorporated into the bilayer of dipalmitoylphosphatidylcholine (DPPC) liposomes.[20] This creates a system where the water-insoluble compound can interact with radicals generated in the aqueous phase. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin-trapping techniques, is used to detect and quantify the free radicals. The reduction in the EPR signal intensity in the presence of this compound-containing liposomes, compared to a control, indicates the compound's radical scavenging activity.[20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of cytotoxic and mutagenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from sea sponges - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by this compound and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell biological aspects of HIV-1 infection: effect of the anti-HIV-1 agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of this compound derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsoriatic effects of this compound-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical profiling and anti-psoriatic activity of marine sponge (Dysidea avara) in induced imiquimod-psoriasis-skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Liposomal integration method for assessing antioxidative activity of water insoluble compounds towards biologically relevant free radicals: example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Avarol's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico workflow to predict the biological targets of this compound, complemented by detailed experimental protocols for subsequent validation. The guide summarizes key quantitative data, outlines methodologies for relevant assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.
Introduction to this compound
This compound is a marine natural product that has garnered significant interest in the scientific community due to its diverse biological activities. Structurally, it possesses a sesquiterpenoid backbone linked to a hydroquinone moiety. This unique chemical scaffold is believed to be responsible for its wide range of pharmacological effects. Preclinical studies have highlighted its potential in various therapeutic areas:
-
Anti-inflammatory Activity: this compound has been shown to inhibit key inflammatory mediators and pathways.
-
Anti-cancer Activity: It exhibits cytotoxic effects against various cancer cell lines and has been shown to induce apoptosis.
-
Anti-viral Activity: this compound has demonstrated inhibitory effects against certain viruses.
-
Anti-psoriatic Effects: Its anti-inflammatory properties have been linked to potential therapeutic benefits in psoriasis.
This guide focuses on computational methodologies to elucidate the protein targets of this compound, thereby providing a rational basis for its observed biological activities and paving the way for further drug development efforts.
In Silico Target Prediction Workflow
The identification of protein targets for a small molecule like this compound can be efficiently initiated using a variety of computational techniques. This in silico approach, often termed "target fishing" or "reverse pharmacology," can significantly narrow down the experimental validation scope. A typical workflow is outlined below.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model can be generated based on its known active conformations or by comparing it with other molecules with similar activities. This model can then be used to screen large protein databases to identify potential targets that have a complementary binding site.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique where a single ligand (this compound) is docked against a large library of protein structures. The binding affinity of this compound to each protein is calculated, and the proteins are ranked based on their predicted binding scores. This approach can identify potential "off-targets" and provide insights into the polypharmacology of the compound.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. Various in silico tools can predict these properties for this compound based on its chemical structure. This analysis helps in assessing the drug-likeness of the molecule and identifying potential liabilities early in the drug discovery process. Online tools like SwissADME and admetSAR can be utilized for this purpose.[1][2]
Known and Predicted Biological Targets and Pathways
Based on existing literature and the proposed in silico workflow, several key biological targets and signaling pathways have been implicated in the pharmacological effects of this compound.
Anti-inflammatory Signaling
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway and inhibiting the production of pro-inflammatory cytokines like TNF-α.
Anti-cancer and Apoptosis Induction
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been found to induce apoptosis through the activation of the PERK–eIF2α–CHOP signaling pathway, a key arm of the endoplasmic reticulum (ER) stress response.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
| Activity | Assay System | IC50 / ED50 | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | ED50 ≈ 9.2 mg/kg | [3] |
| Anti-inflammatory | TPA-induced ear edema (mouse) | ED50 = 97 µ g/ear | [3] |
| Cytotoxicity | L5178y mouse lymphoma cells | IC50 = 0.9 µM | [4] |
| Cytotoxicity | HeLa (cervical cancer) cells | IC50 = 10.22 µg/mL | [5] |
| Cytotoxicity | LS174 (colon cancer) cells | IC50 > 10.22 µg/mL | [5] |
| Cytotoxicity | A549 (lung cancer) cells | IC50 > 10.22 µg/mL | [5] |
| TNF-α Inhibition | Stimulated human monocytes | IC50 = 1 µM | [6] |
| Leukotriene B4 Inhibition | A23187-stimulated rat peritoneal leukocytes | IC50 = 0.6 µM | [3] |
| Thromboxane B2 Inhibition | A23187-stimulated rat peritoneal leukocytes | IC50 = 1.4 µM | [3] |
| Phospholipase A2 Inhibition | Human recombinant synovial phospholipase A2 | IC50 = 158 µM | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
TNF-α ELISA Assay
Objective: To quantify the amount of TNF-α produced by cells in response to a stimulus, and the inhibitory effect of this compound.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for TNF-α is coated onto the wells of a microplate. Samples containing TNF-α are added, and the TNF-α binds to the capture antibody. A biotinylated detection antibody, also specific for TNF-α, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of TNF-α present.[5]
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (from cells treated with a stimulus and with or without this compound) and a serial dilution of a known concentration of recombinant TNF-α (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody against TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
NF-κB DNA Binding Assay
Objective: To measure the activation of the NF-κB transcription factor by quantifying its ability to bind to a specific DNA sequence.
Principle: This assay is a type of ELISA where a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate. Nuclear extracts from cells are added to the wells, and activated NF-κB binds to the oligonucleotide. The bound NF-κB is then detected using a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a secondary HRP-conjugated antibody and a colorimetric substrate.[7][8]
Protocol:
-
Nuclear Extract Preparation: Treat cells with a stimulus in the presence or absence of this compound. Isolate the nuclear proteins using a nuclear extraction kit.
-
Binding Reaction: Add the nuclear extracts to the wells of the NF-κB DNA-binding plate and incubate for 1 hour at room temperature to allow NF-κB to bind to the immobilized oligonucleotide.
-
Primary Antibody Incubation: Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition and Development: Wash the wells and add a colorimetric substrate. Incubate until a color develops.
-
Stopping the Reaction: Add a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the treated samples to the control to determine the effect of this compound on NF-κB DNA binding activity.
Western Blot for PERK–eIF2α–CHOP Pathway
Objective: To detect the protein expression and phosphorylation status of key components of the PERK–eIF2α–CHOP pathway in response to this compound treatment.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., PERK, phospho-PERK, eIF2α, phospho-eIF2α, ATF4, and CHOP).[9][10][11]
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PERK, phospho-PERK, eIF2α, phospho-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a mouse, inducing an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[4][12][13]
Protocol:
-
Animal Acclimatization: Acclimate male or female mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or orally) at different doses to different groups of mice. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) following compound administration, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
TPA-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory activity of this compound.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied topically to the ear of a mouse, induces edema. The anti-inflammatory effect of a topically applied compound is measured by its ability to reduce the TPA-induced ear swelling.[6][14][15]
Protocol:
-
Animal Acclimatization: Acclimate mice as described in the carrageenan-induced paw edema model.
-
Induction of Edema and Treatment: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control. This compound, dissolved in the same solvent, is applied topically to the right ear either before or after the TPA application.
-
Measurement of Edema: After a specific time (e.g., 4-6 hours), sacrifice the mice and take a biopsy of a standard diameter from both ears using a dermal punch.
-
Data Analysis: Weigh the ear biopsies. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage of inhibition of edema for the this compound-treated group compared to the TPA-only group.
Conclusion
The multifaceted pharmacological activities of this compound make it a promising candidate for further drug development. The in silico target prediction workflow outlined in this guide provides a rational and efficient approach to identify and prioritize its potential molecular targets. The subsequent experimental validation using the detailed protocols provided will be crucial to confirm these predictions and to further elucidate the mechanisms of action of this intriguing marine natural product. This integrated approach of computational prediction and experimental validation is a powerful strategy in modern drug discovery, accelerating the translation of natural products like this compound into novel therapeutics.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Expression and Clinical Significance of PERK and Phosphorylated EIF2α in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PERK-eIF2α phosphorylation arm is a pro-survival pathway of BCR-ABL signaling and confers resistance to imatinib treatment in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic modelling-based in silico drug target prediction identifies six novel repurposable drugs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rfppl.co.in [rfppl.co.in]
- 13. medmedchem.com [medmedchem.com]
- 14. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Avarol from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. This natural product has garnered significant interest within the scientific community due to its wide range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] These characteristics make this compound a promising candidate for drug development. This document provides detailed protocols for the extraction and purification of this compound from its natural source, the Dysidea avara sponge, to facilitate further research and development.
Data Presentation
The yield of this compound can vary depending on the specific population of Dysidea avara and the extraction methodology employed. The following table summarizes quantitative data from a representative study.
| Parameter | Value | Source Sponge | Citation |
| This compound Yield | 0.15% of wet weight | Dysidea avara | [4] |
| Avarone Yield | 0.02% of wet weight | Dysidea avara | [4] |
Experimental Protocols
Collection and Preparation of Sponge Material
Protocol:
-
Collect specimens of Dysidea avara sponge by SCUBA diving from their natural habitat.[4][5]
-
Transport the collected sponge in seawater to the laboratory to maintain its viability.
-
Immediately upon arrival, freeze-dry the fresh sponge material to preserve the chemical integrity of the metabolites.[4][5]
-
Once lyophilized, the sponge can be stored at -20°C until extraction.
-
Before extraction, finely chop or grind the dried sponge material to increase the surface area for solvent penetration.[1]
Extraction of this compound
This protocol details a common solvent extraction method for obtaining a crude extract enriched with this compound.
Materials:
-
Dried and powdered Dysidea avara sponge
-
Dichloromethane (CH2Cl2), analytical grade
-
Methanol (MeOH), analytical grade
-
Large glass extraction vessel with a lid
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Protocol:
-
Place the powdered sponge material into the extraction vessel.
-
Add a solvent mixture of dichloromethane and methanol, typically in a 2:1 (v/v) ratio, to completely submerge the sponge material.[4][5]
-
Seal the vessel and allow the extraction to proceed at room temperature with occasional agitation for a period of 24 to 48 hours.[4][5] This process should be repeated multiple times (exhaustively) to ensure complete extraction.[4][5]
-
After each extraction cycle, filter the solvent mixture to separate the extract from the sponge biomass.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the solvents. This will yield a crude residue containing this compound and other metabolites.
Purification of this compound
The purification of this compound from the crude extract is typically achieved through a multi-step chromatography process.
3.1. Vacuum Chromatography (Initial Fractionation)
Materials:
-
Silica gel for column chromatography
-
Vacuum chromatography apparatus
-
Crude extract from the extraction step
-
Solvents: Cyclohexane and Ethyl Acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Dry the crude extract and adsorb it onto a small amount of silica gel.
-
Pack a vacuum chromatography column with silica gel.
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a step-wise gradient of solvents, starting with 100% cyclohexane and gradually increasing the polarity by adding ethyl acetate, up to 100% ethyl acetate.[4][5]
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC, comparing them with an authentic this compound standard if available. This compound and its oxidized form, Avarone, are typically found in the medium polarity fractions.[4]
-
Combine the fractions containing this compound.
3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Semi-preparative silica gel HPLC column
-
Combined this compound-containing fractions from vacuum chromatography
-
HPLC grade solvents (e.g., a mixture of hexane and ethyl acetate)
Protocol:
-
Dissolve the combined fractions from the previous step in a suitable solvent.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
-
Elute with an isocratic or gradient solvent system optimized for the separation of this compound. The exact conditions may need to be developed based on the specific column and system used.
-
Monitor the elution profile using the UV detector.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
The structure and identity of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[4]
Mandatory Visualizations
Here are the diagrams illustrating the workflow and logical relationships in the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps in the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from sea sponges - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Solubility of Avarol in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Understanding the solubility of this compound in common laboratory solvents is a critical first step in the experimental design for in vitro and in vivo studies, formulation development, and high-throughput screening. These application notes provide an overview of this compound's solubility characteristics, protocols for solubility determination, and visualizations of its known signaling pathways.
This compound: A Lipophilic Compound
Estimated Solubility of this compound in Various Solvents
Due to the lack of direct quantitative solubility data for this compound, the following table provides solubility data for hydroquinone, a core structural component of this compound. It is important to note that the presence of the large sesquiterpenoid group in this compound will significantly influence its solubility, likely increasing its affinity for nonpolar solvents and decreasing its solubility in polar solvents compared to hydroquinone. This data should, therefore, be considered an estimation to guide solvent selection.
| Solvent | Chemical Formula | Type | Estimated Solubility of this compound (as Hydroquinone) at 298 K (25 °C) |
| Water | H₂O | Polar Protic | 5.683 mmol·L⁻¹[3] |
| Methanol | CH₃OH | Polar Protic | Soluble[4][5] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible |
| Dichloromethane | CH₂Cl₂ | Nonpolar | 5.683 mmol·L⁻¹[3] |
| Trichloromethane (Chloroform) | CHCl₃ | Nonpolar | 2.785 mmol·L⁻¹[3] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | 0.321 mmol·L⁻¹[3] |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Pipette a known volume of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved this compound is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further pellet the undissolved this compound.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of this compound's Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate two of these pathways.
Figure 1: this compound-induced apoptosis via the PERK–eIF2α–CHOP signaling pathway.[6][7][8]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.[1][9]
Conclusion
This compound's lipophilic nature presents challenges for its use in aqueous-based assays but also highlights its potential for membrane-related interactions. The provided solubility estimates for its core hydroquinone structure offer a starting point for solvent selection, which should be empirically verified using standardized protocols such as the shake-flask method. The elucidation of its impact on critical cellular signaling pathways, such as the PERK and NF-κB pathways, underscores its therapeutic potential and provides a framework for future mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Cytotoxicity Testing of Avarol on Cancer Cell Lines
References
- 1. This compound Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Using Avarol in Antiviral Assays Against HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has demonstrated significant antiviral activity against the Human Immunodeficiency Virus (HIV). Its primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1] This document provides detailed application notes and protocols for utilizing this compound in various antiviral assays to evaluate its efficacy against HIV.
Mechanism of Action
This compound exerts its anti-HIV effects through multiple mechanisms:
-
Inhibition of HIV-1 Reverse Transcriptase: this compound is a potent non-competitive inhibitor of HIV-1 RT. It indiscriminately affects the RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and ribonuclease H (RNase H) activities of the enzyme.[1] This multi-faceted inhibition of RT blocks the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome.
-
Cytoprotective Effects: In cell-based assays, this compound has shown a significant cytoprotective effect on cells infected with HIV. It can protect HTLV-IIIB-infected H9 cells at concentrations as low as 0.3 µM, indicating its potential to preserve host cell viability in the presence of the virus.[2]
-
Modulation of Cellular Pathways: this compound has been observed to influence host cell gene expression and the activity of certain cellular enzymes. For instance, it can cause significant changes in the intracellular levels of superoxide dismutases (SODases) and glutathione (GSH) peroxidase.[3] These effects may contribute to an intracellular environment that is less favorable for viral replication.
Data Presentation: Quantitative Analysis of this compound's Anti-HIV Activity
The following table summarizes the quantitative data on the anti-HIV activity of this compound from in vitro studies.
| Assay Type | Virus Strain | Cell Line | Endpoint Measured | This compound Concentration | Result | Reference |
| Cytopathic Effect (CPE) Inhibition Assay | HTLV-IIIB | H9 | Cell Protection | 0.3 µM | Significant cytoprotective effect | [2] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)
-
Template/Primer: Poly(rA)-oligo(dT)
-
Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template/primer, and dNTPs (including [³H]-dTTP).
-
Add the diluted this compound or control (solvent only) to the respective tubes.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering the mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of this compound to protect host cells from the cytopathic effects of HIV infection.
Materials:
-
HIV-permissive T-lymphocyte cell line (e.g., H9, MT-4, CEM-SS)
-
HIV-1 stock (e.g., HTLV-IIIB)
-
This compound
-
Complete cell culture medium
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Seed the T-lymphocyte cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound to the wells containing the cells. Include wells with cells and medium only (cell control) and cells with medium and solvent (solvent control).
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include wells with infected cells without this compound (virus control).
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 days, or until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell protection for each this compound concentration relative to the virus and cell controls.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the this compound concentration.
Visualizations
Caption: this compound's primary mechanism of action against HIV.
Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Caption: Workflow for Cytopathic Effect (CPE) Inhibition Assay.
References
- 1. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by this compound and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by this compound and avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of the antileukemic and anti-HTLV-III (anti-HIV) agent this compound on the levels of superoxide dismutases and glutathione peroxidase activities in L5178y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avarol: A Potent Tool for Interrogating the NF-κB Signaling Pathway
Application Note AN-2025-11
For Research Use Only.
Introduction
Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has emerged as a valuable chemical probe for studying the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This compound has demonstrated significant anti-inflammatory and antipsoriatic properties, which are attributed to its ability to modulate the NF-κB cascade.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate NF-κB signaling in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway primarily by downregulating the activity of Tumor Necrosis Factor-alpha (TNF-α), a potent upstream activator of NF-κB.[1][2] By inhibiting TNF-α generation, this compound effectively blocks the subsequent signaling cascade that leads to the activation of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit the TNF-α-induced activation of NF-κB DNA binding in keratinocytes and suppress the nuclear translocation of NF-κB in vivo.[1][2]
References
Application Notes and Protocols: Avarol in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol is a sesquiterpenoid hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including potent anti-inflammatory, antipsoriatic, antiviral, and antitumor effects.[3][4] As a research tool, this compound serves as a valuable agent for investigating inflammatory pathways and for the preclinical evaluation of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo anti-inflammatory research models. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways and mediators involved in the inflammatory cascade. Its primary mechanisms include the inhibition of the NF-κB signaling pathway, suppression of the eicosanoid pathway, and reduction of pro-inflammatory cytokine production.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[7][8] this compound has been shown to inhibit TNF-α-induced NF-κB activation in keratinocytes and suppress NF-κB nuclear translocation in mouse skin.[3][4] This inhibition is a cornerstone of its anti-inflammatory activity.[9]
Modulation of the Eicosanoid Pathway
Eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs), are potent lipid mediators of inflammation derived from arachidonic acid (AA).[1] The enzyme phospholipase A2 (PLA2) releases AA from membrane phospholipids. AA is then metabolized by cyclooxygenase (COX) enzymes to produce PGs or by lipoxygenase (LOX) enzymes to produce LTs. This compound has been demonstrated to inhibit human recombinant synovial PLA2 and to reduce the release of leukotriene B4 (LTB4) and thromboxane B2 (a stable metabolite of thromboxane A2, which is also derived from PGs) in stimulated leukocytes.[1]
In Vitro Anti-Inflammatory Models & Protocols
In vitro models are essential for the initial screening of anti-inflammatory compounds and for elucidating their mechanisms of action at a cellular level.[10] this compound has demonstrated efficacy in a variety of cell-based assays.
Summary of In Vitro Efficacy
The following table summarizes the reported quantitative data on this compound's in vitro anti-inflammatory activity.
| Model / Cell Type | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Stimulated Human Monocytes | - | TNF-α Generation | IC50: 1 µM | [3][4] |
| Rat Peritoneal Leukocytes | A23187 | Leukotriene B4 (LTB4) Release | IC50: 0.6 µM | [1] |
| Rat Peritoneal Leukocytes | A23187 | Thromboxane B2 (TXB2) Release | IC50: 1.4 µM | [1] |
| Rat Peritoneal Leukocytes | Various | Superoxide Generation | IC50: < 1 µM | [1] |
| Human Keratinocytes | TNF-α | NF-κB DNA-Binding | Inhibition Observed | [3][4] |
| Human Recombinant Enzyme | - | Synovial Phospholipase A2 | IC50: 158 µM | [1] |
Protocol 1: Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol describes a common method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[11][12][13] LPS, a component of Gram-negative bacteria, potently activates macrophages to produce inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[11][12]
Materials:
-
RAW 264.7 Macrophage Cell Line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide measurement
-
ELISA Kits for mouse TNF-α and IL-6
-
Cell Lysis Buffer (e.g., RIPA)
-
Reagents for RT-qPCR or Western Blotting
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Carefully collect the culture supernatant for analysis of secreted mediators. Centrifuge to remove any cell debris and store at -80°C.
-
Cell Lysis (Optional): Wash the remaining cells with cold PBS and add lysis buffer to extract total protein or RNA for Western blot or RT-qPCR analysis of inflammatory markers like iNOS and COX-2.[11]
-
Analysis:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay according to the manufacturer's instructions.
-
Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits.
-
Gene/Protein Expression: Analyze cell lysates for the expression of key inflammatory proteins (e.g., iNOS, COX-2, p-IκBα) or their corresponding mRNAs.
-
In Vivo Anti-Inflammatory Models & Protocols
In vivo models are crucial for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of an anti-inflammatory compound in a whole organism.[10] this compound has shown significant activity in several well-established animal models of acute inflammation.
Summary of In Vivo Efficacy
The following table summarizes the reported quantitative data on this compound's in vivo anti-inflammatory activity.
| Animal Model | Induction Agent | Route of Admin. | Measured Outcome | ED50 / Effective Dose | Reference |
| Mouse Paw Edema | Carrageenan | Oral (p.o.) | Edema Inhibition | ED50: ~9.2 mg/kg | [1] |
| Mouse Ear Edema | TPA | Topical | Edema Inhibition | ED50: 97 µ g/ear | [1] |
| Mouse Air Pouch | Carrageenan | Intrapouch | TNF-α Reduction | ED50: 9.2 nmol/pouch | [3][4] |
| Mouse Epidermal Hyperplasia | TPA | Topical | Reduction of Edema, MPO, Cytokines | 0.6-1.2 µmol/site | [3][4] |
Protocol 2: Carrageenan-Induced Paw Edema in Mice
The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory drugs.[14][15][16] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[15][17]
Materials:
-
Male mice (e.g., Swiss Albino or Wistar, 25-30 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or saline with Tween 80)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% Saline
-
Plethysmometer
-
Oral gavage needles
-
27-30 gauge needles and syringes
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Fast animals overnight with free access to water before dosing.
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: this compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound by oral gavage 60 minutes before the carrageenan injection.
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer (this is the 0-hour reading).
-
Inject 50 µL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar surface of the right hind paw.
-
-
Edema Measurement: Measure the paw volume of each mouse at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each mouse at each time point: Edema (mL) = Paw Volume at time 't' - Paw Volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Summary and Conclusion
This compound is a potent, naturally derived anti-inflammatory agent with well-documented activity in a range of preclinical models. Its ability to inhibit key inflammatory pathways, particularly NF-κB and eicosanoid production, makes it an invaluable tool for inflammation research. The protocols outlined in these notes provide standardized methods for researchers to investigate the efficacy of this compound and similar compounds, aiding in the discovery and development of new anti-inflammatory drugs.
References
- 1. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avarol Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] These properties make it a compound of significant interest for therapeutic development. This document provides detailed application notes and protocols for the administration of this compound in in vivo animal models, based on findings from preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Therapeutic Applications and Efficacy
This compound has been investigated in various animal models for its potential therapeutic applications, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory effects in rodent models of acute inflammation. It effectively reduces edema and the production of inflammatory mediators.[3][4][5] Its mechanism of action is linked to the inhibition of eicosanoid release and superoxide generation in leukocytes.[3] Furthermore, this compound has been shown to inhibit the generation of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappaB (NF-κB), key players in the inflammatory cascade.[4][5]
Anticancer Activity
In vivo studies have demonstrated the antitumor potential of this compound against various cancer models. It has shown cytostatic activity against leukemia cells in mice and has been found to inhibit the growth of solid tumors, such as Ehrlich carcinoma and cervical cancer.[1][2][6] The administration of this compound has been associated with a significant reduction in tumor mass and an increase in the lifespan of tumor-bearing animals.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound administration.
Table 1: Anti-inflammatory Efficacy of this compound in Rodent Models
| Animal Model | Inflammatory Agent | Administration Route | This compound Dose | Efficacy (ED50) | Reference |
| Mouse | Carrageenan (Paw Edema) | Oral (p.o.) | - | 9.2 mg/kg | [3] |
| Mouse | TPA (Ear Edema) | Topical | - | 97 µ g/ear | [3] |
| Mouse | Air Pouch Model | Local | - | 9.2 nmol/pouch (for TNF-α reduction) | [5] |
| Mouse | TPA-induced Epidermal Hyperplasia | Topical | 0.6-1.2 µmol/site | Reduction in edema and MPO activity | [4][5] |
TPA: 12-O-tetradecanoylphorbol-13-acetate; MPO: Myeloperoxidase
Table 2: Anticancer Efficacy of this compound in Mouse Models
| Tumor Model | Administration Route | This compound Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Ehrlich Carcinoma (solid) | Intraperitoneal (i.p.) | 50 mg/kg | Subchronic | 29% (after 3 administrations) | [1][6] |
| Cervical Cancer (CC-5) (solid) | Intraperitoneal (i.p.) | 50 mg/kg | Subchronic | 36% (after 2 administrations) | [1][6] |
| L5178Y Lymphoma | Intraperitoneal (i.p.) | 10 mg/kg | 5 consecutive days | Increased median life span | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)
Objective: To evaluate the oral anti-inflammatory activity of this compound.
Animal Model: Male mice.
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours; Vt).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: TPA-Induced Ear Edema in Mice (Anti-inflammatory)
Objective: To assess the topical anti-inflammatory activity of this compound.
Animal Model: Male mice.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 2.5 µg in 20 µL acetone)
-
Vehicle (e.g., acetone)
-
Biopsy punch (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Apply this compound or vehicle topically to the inner surface of the right ear.
-
After a short interval (e.g., 30 minutes), apply the TPA solution to the same ear.
-
After a specified duration (e.g., 6 hours), sacrifice the mice.
-
Take a 6 mm biopsy punch from both the treated (right) and untreated (left) ears.
-
Weigh the biopsy punches to determine the extent of edema.
-
Calculate the percentage of edema inhibition by comparing the weight difference between the right and left ears in the this compound-treated group versus the vehicle control group.
Protocol 3: Solid Tumor Model in Mice (Anticancer)
Objective: To evaluate the in vivo antitumor activity of this compound.
Animal Model: Female F1 (CBA × C57BL/6j) mice.[1]
Tumor Cells: Ehrlich carcinoma cells or Cervical Cancer (CC-5) cells.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Tumor cells (e.g., 2 x 10^6 viable cells)
-
Calipers
Procedure:
-
Inject tumor cells subcutaneously into the right flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 7 days).[1]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally (i.p.) according to the desired treatment schedule (e.g., every other day).
-
Measure the tumor dimensions with calipers every few days.
-
Calculate the tumor volume using the formula: V = (length × width^2) / 2.
-
At the end of the experiment, sacrifice the mice and excise the tumors for weighing and further analysis.
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for In Vivo Anticancer Study
Caption: Workflow for this compound anticancer efficacy testing.
Concluding Remarks
The available preclinical data strongly support the potential of this compound as a therapeutic agent for inflammatory diseases and cancer. The protocols and data presented here provide a foundation for further investigation into its efficacy and mechanism of action. Future studies should also focus on comprehensive pharmacokinetic and toxicological profiling to establish a solid basis for potential clinical translation. It is recommended that researchers adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for Measuring Avarol's Antioxidant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has garnered significant interest within the scientific community for its diverse pharmacological properties, including its potential as a potent antioxidant. This document provides detailed application notes and experimental protocols for measuring the antioxidant activity of this compound. The methodologies outlined herein are essential for researchers engaged in natural product chemistry, pharmacology, and drug development who wish to evaluate and characterize the antioxidant potential of this marine-derived compound.
The protocols cover a range of widely accepted antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is provided to assess this compound's effects in a biologically relevant context. These assays collectively offer a comprehensive profile of this compound's antioxidant capacity by evaluating its ability to scavenge free radicals and reduce oxidant species.
Furthermore, this document elucidates the potential molecular mechanisms underlying this compound's antioxidant effects by providing diagrams of relevant signaling pathways, such as the NF-κB and Nrf2 pathways. The inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses often linked to oxidative stress, has been identified as a mechanism of this compound's action[1][2][3]. The Nrf2 pathway, a master regulator of the cellular antioxidant response, represents another potential target for this compound's indirect antioxidant effects.
Quantitative Antioxidant Activity of this compound
The antioxidant activity of this compound has been quantified using various assays. The following table summarizes the available data to facilitate comparison.
| Assay Type | Radical/Species | Metric | Result | Reference |
| DPPH Radical Scavenging Assay | DPPH• | IC50 | 18 µM | [4] |
| Hydroxyl Radical Scavenging | •OH | % Inhibition | 86.2% | [4] |
| Superoxide Radical Scavenging | O₂•⁻ | % Inhibition | 50.9% | [4] |
| Nitric Oxide Radical Scavenging | NO• | % Inhibition | 23.6% | [4] |
| Ascorbyl Radical Scavenging | Ascorbyl• | % Inhibition | 61.8% | [4] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is designed to determine the free radical scavenging activity of this compound by measuring the discoloration of the DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of this compound or the standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the this compound or standard.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This protocol assesses the ability of this compound to scavenge the stable ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay:
-
In a 96-well plate, add 20 µL of each concentration of this compound or the standard to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O or Trolox.
-
-
Assay:
-
In a 96-well plate, add 20 µL of each concentration of this compound or the standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value (in µM Fe²⁺ equivalents) for this compound by comparing its absorbance to the standard curve.
FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH in PBS to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA unit is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Cellular Antioxidant Assay Workflow
Signaling Pathways Involved in this compound's Antioxidant Activity
This compound may exert its antioxidant effects through both direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways.
NF-κB Signaling Pathway
Oxidative stress is a potent activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, which may contribute to its antioxidant and anti-inflammatory effects[1][2][3].
This compound's Inhibition of the NF-κB Pathway
Nrf2 Signaling Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its hydroquinone structure suggests it may act as an electrophile that could potentially modify Keap1, the negative regulator of Nrf2, leading to Nrf2 activation.
Potential Activation of the Nrf2 Pathway by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Liposomal integration method for assessing antioxidative activity of water insoluble compounds towards biologically relevant free radicals: example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Avarol as a Potential Acetylcholinesterase Inhibitor in Alzheimer's Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy to manage AD symptoms. Avarol, a marine sesquiterpenoid hydroquinone isolated from the sponge Dysidea avara, and its derivatives have emerged as promising candidates for AChE inhibition and neuroprotection.[1] This document provides detailed application notes and protocols for the investigation of this compound and its derivatives as potential therapeutic agents in Alzheimer's research.
Data Presentation
The following tables summarize the quantitative data on the acetylcholinesterase inhibitory activity and neuroprotective effects of this compound and its synthetic derivatives, this compound-3'-thiosalicylate (TAVA) and thiosalicyl-prenyl-hydroquinones (TPHs).
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound Derivatives
| Compound | Source Enzyme | IC50 (µM) |
| This compound | - | > 100 µM (Reported as inactive) |
| This compound-3'-thiosalicylate (TAVA) | Electrophorus electricus AChE (EeAChE) | 21.35 ± 1.21 |
| Thiosalicyl-prenyl-hydroquinone 1 (TPH1) | Electrophorus electricus AChE (EeAChE) | 15.42 ± 0.83 |
| Thiosalicyl-prenyl-hydroquinone 2 (TPH2) | Electrophorus electricus AChE (EeAChE) | 12.88 ± 0.65 |
| Thiosalicyl-prenyl-hydroquinone 3 (TPH3) | Electrophorus electricus AChE (EeAChE) | 9.23 ± 0.47 |
| Thiosalicyl-prenyl-hydroquinone 4 (TPH4) | ** Electrophorus electricus AChE (EeAChE)** | 6.77 ± 0.24 |
| Thiosalicyl-prenyl-hydroquinone 4 (TPH4) | Equine serum BuChE (eqBuChE) | 35.14 ± 2.18 |
Data extracted from Tommonaro et al., 2016.[1]
Table 2: Neuroprotective Effects of this compound Derivatives on SH-SY5Y Human Neuroblastoma Cells
| Compound (at 1 µM) | Cell Viability (%) vs. Okadaic Acid-induced toxicity |
| Control | 100 |
| Okadaic Acid (10 nM) | 50 |
| This compound-3'-thiosalicylate (TAVA) | 65 |
| Thiosalicyl-prenyl-hydroquinone 1 (TPH1) | 70 |
| Thiosalicyl-prenyl-hydroquinone 2 (TPH2) | 75 |
| Thiosalicyl-prenyl-hydroquinone 3 (TPH3) | 80 |
| Thiosalicyl-prenyl-hydroquinone 4 (TPH4) | 85 |
Qualitative representation based on the findings of Tommonaro et al., 2016, indicating TPH4 as the most effective neuroprotective agent in the series.[1]
Signaling Pathways and Experimental Workflows
Caption: Cholinergic Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Derivatives.
Experimental Protocols
Synthesis of this compound Derivatives (TAVA and TPHs)
This protocol is a general guideline based on the synthesis described by Tommonaro et al. (2016).[1] Researchers should refer to the original publication for specific reaction conditions and characterization data.
Materials:
-
This compound
-
Thiosalicylic acid
-
Various prenyl bromides (e.g., geranyl bromide, farnesyl bromide, geranylgeranyl bromide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure for this compound-3'-thiosalicylate (TAVA):
-
Dissolve this compound in an appropriate solvent such as dichloromethane.
-
Add thiosalicylic acid to the solution.
-
The reaction is typically carried out at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
General Procedure for Thiosalicyl-prenyl-hydroquinones (TPHs):
-
Dissolve thiosalicylic acid in a suitable solvent like DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the desired prenyl bromide (e.g., geranyl bromide for TPH1) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup to extract the product.
-
Dry the organic phase, remove the solvent in vacuo, and purify the resulting TPH derivative using silica gel column chromatography.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at different concentrations.
-
Add 10 µL of AChE solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against okadaic acid-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Okadaic acid
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Plating:
-
Seed the SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
After pre-treatment, expose the cells to a toxic concentration of okadaic acid (e.g., 10 nM) for another 24 hours. Include control wells (cells only, cells with okadaic acid only, and cells with test compound only).
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
A higher percentage of cell viability in the presence of the test compound and okadaic acid indicates a neuroprotective effect.
-
Conclusion
This compound derivatives, particularly TPH4, have demonstrated significant potential as dual-function agents for Alzheimer's disease therapy, exhibiting both potent acetylcholinesterase inhibition and neuroprotective properties. The protocols outlined in this document provide a framework for researchers to further investigate these and other marine-derived compounds as promising leads in the development of novel treatments for Alzheimer's disease. The provided data and workflows can serve as a valuable resource for scientists in the field of neuropharmacology and drug discovery.
References
Troubleshooting & Optimization
Stability issues of Avarol in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Avarol in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution, typically to a brownish hue, is a common indicator of oxidation. This compound is a hydroquinone, which is susceptible to oxidation, especially in solution. The primary oxidation product is Avarone, a quinone, which can further react and polymerize to form colored compounds. This redox interconversion is a key aspect of this compound's bioactivity but also a primary degradation pathway.
Q2: What are the optimal storage conditions for this compound?
A2: For maximum stability, this compound powder should be stored at -20°C, protected from light. Solutions of this compound in solvents like ethanol or DMSO should also be stored at -20°C in the dark. Under these conditions, this compound has been reported to be stable for at least two years.
Q3: Which factors can accelerate the degradation of my this compound solution?
A3: Several factors can accelerate the degradation of this compound in solution:
-
pH: this compound, like other phenolic compounds, is more stable in acidic conditions and degrades more rapidly at neutral to high pH.[1][2][3][4][5] Strong alkaline conditions should be avoided as they can catalyze oxidation.
-
Oxygen: The presence of dissolved oxygen will promote the oxidation of this compound to Avarone.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation processes.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound. Hydroquinones can undergo thermal decomposition at higher temperatures.[6]
-
Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in ethanol and DMSO. When preparing solutions for long-term storage, it is advisable to use high-purity solvents and consider de-gassing the solvent to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation of this compound to Avarone and other degradation products. | 1. Check pH: If not controlled, buffer the solution to a slightly acidic pH (e.g., pH 4-6).2. Minimize Oxygen Exposure: Use de-gassed solvents for solution preparation. Purge the headspace of the storage container with an inert gas like argon or nitrogen.3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.4. Control Temperature: Store solutions at the recommended -20°C. |
Issue 2: Precipitation in this compound Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of solid particles in the solution | 1. Exceeded solubility limit.2. Formation of insoluble degradation products.3. Change in temperature affecting solubility. | 1. Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature.2. Address Degradation: Follow the troubleshooting steps for discoloration to minimize the formation of insoluble degradation products.3. Temperature Control: Allow the solution to equilibrate to room temperature before use if stored at low temperatures, and check for re-dissolution. |
Issue 3: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variability in bioactivity or analytical measurements | Degradation of this compound stock solution. | 1. Prepare Fresh Solutions: For sensitive experiments, prepare this compound solutions fresh from solid material.2. Assess Stock Solution Purity: Regularly check the purity of your stock solution using a stability-indicating analytical method, such as HPLC-UV.3. Standardize Storage: Ensure all aliquots of a stock solution are stored under identical and optimal conditions. |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited in publicly available literature. The following table summarizes general stability information and data for related hydroquinone compounds to provide an indication of expected stability.
| Parameter | Condition | Observation for Hydroquinones/Phenolic Compounds | Reference |
| pH Stability | pH 3-11 | Caffeic, chlorogenic, and gallic acids are not stable at high pH. Catechin and ferulic acid show greater resistance to pH-induced degradation. | [1][3] |
| pH 4-7 | Phenolic compounds are generally more stable in this range. | [2] | |
| Thermal Stability | 110-253 °C | Hydroquinone shows two stages of decomposition in this temperature range. | [6] |
| >100 °C | Some ortho-quinones begin to decompose. | ||
| Storage (this compound) | -20°C, dark (solid) | Stable for at least 2 years. | |
| -20°C, dark (solution) | Recommended for solutions in ethanol or DMSO. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.[7][8][9][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, heat the this compound stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution in a transparent container to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12][13][14] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
For identification of degradation products, analyze the stressed samples using LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.[15][16][17][18][19]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Re-equilibrate to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm (based on hydroquinone UV absorbance)
-
Column Temperature: 30°C
Signaling Pathways and Degradation Mechanisms
This compound Oxidation Pathway
The primary degradation pathway for this compound is its oxidation to Avarone. This is a reversible redox reaction that is fundamental to its biological activity.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. q1scientific.com [q1scientific.com]
- 14. iagim.org [iagim.org]
- 15. fda.gov.ph [fda.gov.ph]
- 16. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar [semanticscholar.org]
- 19. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Avarol for In Vivo Studies
Welcome to the technical support center for researchers working with Avarol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in aqueous solutions for in vivo studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of this compound formulations for experimental use.
| Problem | Possible Cause | Suggested Solution |
| This compound will not dissolve in aqueous buffer. | This compound is a lipophilic compound with very low aqueous solubility. | - For in vitro cell culture: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. - For in vivo administration: Direct dissolution in aqueous vehicles is not recommended. Utilize co-solvents, cyclodextrins, or lipid-based nanoparticle formulations as described in the Experimental Protocols section. |
| Precipitation occurs when adding this compound stock solution to aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is rapidly diluted, causing the poorly soluble this compound to precipitate. | - Reduce the final concentration of this compound in the aqueous medium. - Increase the percentage of co-solvent in the final solution, ensuring it is within a tolerable range for the specific animal model. - Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations. |
| The prepared this compound suspension is not homogenous. | Inadequate dispersion of this compound particles in the vehicle. | - Use a homogenizer or sonicator to break down particle aggregates and ensure a uniform suspension. - Include a suspending agent, such as hydroxypropyl cellulose, in the formulation to improve particle dispersion and stability. |
| Inconsistent results in in vivo experiments. | Poor bioavailability due to low solubility and inconsistent absorption of the administered this compound formulation. | - Switch to a more robust formulation strategy that enhances solubility and bioavailability, such as a cyclodextrin inclusion complex or a solid lipid nanoparticle formulation. - Ensure the formulation is prepared consistently for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol[1]. While precise quantitative data from peer-reviewed literature is limited, qualitative assessments indicate good solubility in these solvents. It is practically insoluble in water.
Quantitative Solubility Data Summary
| Solvent | Formula | Type | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Water | H₂O | Polar Protic | Insoluble | General knowledge |
Note: For specific experimental needs, it is highly recommended to determine the solubility of your this compound batch in the selected solvent system empirically.
Q2: How can I prepare an this compound solution for in vivo administration?
Due to its poor water solubility, preparing a simple aqueous solution of this compound for in vivo use is not feasible. The most common approaches involve creating a suspension, a co-solvent formulation, or more advanced formulations like cyclodextrin complexes or nanoparticles. Detailed protocols for these methods are provided in the Experimental Protocols section.
Q3: What are the recommended formulation strategies to enhance the bioavailability of this compound?
To improve the oral or parenteral bioavailability of this compound, consider the following strategies:
-
Co-solvency: Using a mixture of water-miscible organic solvents to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules to form a water-soluble inclusion complex.
-
Nanoparticle Formulations: Incorporating this compound into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), to improve its dissolution and absorption characteristics.
Q4: Are there any known signaling pathways that this compound interacts with?
Yes, this compound has been shown to modulate several key signaling pathways, which contributes to its biological activity:
-
Apoptosis Induction: this compound can induce apoptosis in cancer cells by activating the PERK–eIF2α–CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response[2][3].
-
Anti-inflammatory Effects: this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical regulator of inflammatory responses[4].
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies.
Protocol 1: this compound Suspension for Intraperitoneal Injection
This protocol is adapted from a study that successfully used an this compound suspension for in vivo antitumor activity studies.
Materials:
-
This compound
-
Hydroxypropyl cellulose
-
Water for injection
Procedure:
-
Weigh the required amount of this compound and hydroxypropyl cellulose.
-
Prepare a 1% (w/v) solution of hydroxypropyl cellulose in water for injection.
-
Gradually add the this compound powder to the hydroxypropyl cellulose solution while continuously stirring or vortexing to create a 0.5% (w/v) this compound suspension.
-
Homogenize the suspension using a suitable homogenizer or sonicate until a uniform dispersion is achieved.
-
Prepare the suspension fresh before each administration to ensure homogeneity and prevent settling.
Protocol 2: this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin-based formulation to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum solubility.
-
This compound Solution: Dissolve the required amount of this compound in a minimal amount of ethanol.
-
Cyclodextrin Solution: In a separate container, dissolve the corresponding molar amount of HP-β-CD in distilled water. Gentle heating and stirring can aid dissolution.
-
Complexation: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Solvent Evaporation/Lyophilization:
-
Solvent Evaporation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the ethanol.
-
Lyophilization (Freeze-Drying): For a solid, solvent-free powder, freeze the solution and lyophilize it. The resulting powder can be reconstituted in an aqueous vehicle for administration.
-
-
Sterilization: Filter the final aqueous solution through a 0.22 µm sterile filter before in vivo use.
Protocol 3: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
A solid lipid (e.g., glyceryl monostearate)
-
A surfactant (e.g., Poloxamer 188)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10 °C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification and Sterilization: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug. For parenteral administration, the final formulation should be sterile filtered if the particle size allows, or prepared under aseptic conditions.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
References
Avarol in Cell Culture: Technical Support & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with technical support for using Avarol in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of dosage and toxicity data.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cytotoxicity experiments?
A starting point for many cancer cell lines is in the low micromolar (µM) range. For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be between approximately 7 µM and 42 µM for various cancer cell lines like HT-29 (colon), Panc-1 (pancreatic), and U2OS (osteosarcoma).[1][2] For sensitive lines like HeLa (cervical cancer), the IC50 can be around 10 µg/mL.[3][4] It is always recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal range for your specific cell line.
Q2: How does this compound induce cell death?
This compound primarily induces apoptosis (programmed cell death) in cancer cells.[1] A key mechanism identified in pancreatic ductal adenocarcinoma (PDAC) cells is the activation of an endoplasmic reticulum (ER) stress response.[1][5] Specifically, this compound activates the PERK–eIF2α–CHOP signaling pathway, which is a cytotoxic ER stress pathway, while not affecting cytoprotective ER stress pathways like ATF6 and IRE1.[1][5][6] This selective activation leads to apoptosis. Other reported mechanisms include the production of reactive oxygen species and the induction of DNA strand breakage.[1][7]
Q3: Is this compound selective for cancer cells over normal cells?
This compound has shown varied selectivity. In some studies, it displayed cytotoxicity against cancer cell lines like HeLa, LS174, and A549 without high selectivity when compared to the normal human fetal lung fibroblast cell line, MRC-5.[3][4] However, other research indicates that this compound can selectively induce apoptosis in pancreatic cancer cells while not affecting normal-like cells.[1] For example, the IC50 values for normal cell lines like MEF and IMR90 were found to be greater than 100 µM, significantly higher than for many tested cancer cell lines.[1] This suggests that selectivity is cell-type dependent and should be empirically determined for your model system.
Q4: What is the recommended solvent and final concentration for this compound in cell culture media?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When treating cells, this stock solution is further diluted in the cell culture medium to the final working concentrations. It is critical to ensure the final concentration of DMSO in the medium does not exceed a non-toxic level, typically 0.5% or lower, as higher concentrations can independently affect cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density.2. This compound precipitation in media.3. Uneven dissolution of formazan crystals (MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding.2. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Visually inspect for precipitates.3. Ensure complete dissolution of formazan by shaking the plate for at least 15 minutes before reading the absorbance.[8] |
| No significant cell death observed even at high concentrations. | 1. Cell line is resistant to this compound.2. Insufficient incubation time.3. This compound degradation. | 1. Verify the sensitivity of your cell line from published literature or test a known sensitive cell line as a positive control.2. Most studies incubate cells with this compound for 72 hours to observe maximal cytotoxic effects.[3][4]3. Use freshly prepared this compound solutions. |
| Discrepancy between observed IC50 values and published data. | 1. Different cell culture conditions (media, serum).2. Variations in cell line passage number or source.3. Different assay methods or incubation times used.[9][10] | 1. Standardize culture conditions and report them in your methodology.2. Use low-passage cells from a reputable cell bank.3. Ensure your experimental protocol (e.g., incubation time, assay type) aligns with the cited literature. |
| Adherent cells are detaching after treatment. | 1. This can be an indicator of cytotoxicity or apoptosis.2. The DMSO concentration might be too high. | 1. This is an expected morphological change for cells undergoing apoptosis. Confirm with an apoptosis-specific assay.2. Prepare a vehicle control with the highest concentration of DMSO used in the experiment to ensure it is not causing the detachment. |
Data Presentation: this compound Dosage
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer and normal cell lines.
| Cell Line | Cell Type | IC50 Value (µM) | IC50 Value (µg/mL) | Incubation Time | Reference |
| Cancer Lines | |||||
| HT-29 | Colon Adenocarcinoma | < 7 µM | - | - | [2] |
| AGS | Gastric Adenocarcinoma | 19 ± 4 µM | - | 24 h | [1] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 20 ± 3 µM | - | 24 h | [1] |
| PK1 | Pancreatic Ductal Adenocarcinoma | 23 ± 2 µM | - | 24 h | [1] |
| HCT116 | Colorectal Carcinoma | 29 ± 5 µM | - | 24 h | [1] |
| KLM1 | Pancreatic Ductal Adenocarcinoma | 37 ± 9 µM | - | 24 h | [1] |
| U2OS | Osteosarcoma | 42 ± 7 µM | - | 24 h | [1] |
| MCF7 | Breast Adenocarcinoma | 70 ± 12 µM | - | 24 h | [1] |
| A549 | Non-Small-Cell Lung Carcinoma | 82 ± 8 µM | 35.27 ± 0.64 µg/mL | 24 h / 72 h | [1][4] |
| HeLa | Cervical Adenocarcinoma | - | 10.22 ± 0.28 µg/mL | 72 h | [3][4] |
| LS174 | Colon Adenocarcinoma | - | 34.06 ± 3.03 µg/mL | 72 h | [4] |
| Normal Lines | |||||
| HFL1 | Fetal Lung Fibroblast | 78 ± 12 µM | - | 24 h | [1] |
| HEK293 | Embryonic Kidney | 92 ± 9 µM | - | 24 h | [1] |
| MEF | Mouse Embryonic Fibroblast | > 100 µM | - | 24 h | [1] |
| IMR90 | Fetal Lung Fibroblast | > 100 µM | - | 24 h | [1] |
| MRC-5 | Fetal Lung Fibroblast | - | 29.14 ± 0.41 µg/mL | 72 h | [3][4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottomed microtiter plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-7,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell adherence.[11]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4][11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: this compound induces apoptosis via the PERK/eIF2α/CHOP ER stress pathway.
Caption: Troubleshooting logic for high variability in this compound cytotoxicity assays.
References
- 1. This compound Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. This compound-induced DNA strand breakage in vitro and in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results in Avarol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from Avarol bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound?
This compound, a marine sesquiterpenoid hydroquinone isolated from the sponge Dysidea avara, has demonstrated a range of pharmacological properties. Its primary activities include anti-inflammatory, antipsoriatic, anticancer, and antimicrobial effects.[1][2][3][4]
Q2: What is the principal mechanism of this compound's anti-inflammatory and antipsoriatic effects?
This compound's anti-inflammatory and antipsoriatic activities are largely attributed to its ability to inhibit the generation of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappaB (NF-κB).[1][3] These actions downregulate the inflammatory response characteristic of conditions like psoriasis.[1][5][6] A derivative of this compound, this compound-3′-thiosalicylate, has also been shown to reduce leukotriene B4 and prostaglandin E2 production in activated leukocytes.[1]
Q3: How does this compound exert its anticancer effects?
This compound exhibits cytotoxic activity against various cancer cell lines.[7][8] Its proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of microtubule polymerization, which is crucial for cell division.[7] In pancreatic ductal adenocarcinoma (PDAC) cells, this compound-induced apoptosis is activated by endoplasmic reticulum stress via the PERK-eIF2α-CHOP signaling pathway.[7]
Q4: What is the spectrum of this compound's antimicrobial activity?
This compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][9] For instance, it has been reported to inhibit the growth of Marinobacterium stanieri and Vibrio fischeri.[4] It also demonstrates anti-quorum sensing effects, which can disrupt bacterial biofilm formation.[9]
Troubleshooting Guide for Unexpected Results
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in MTT Cytotoxicity Assays
Possible Cause: this compound, as a hydroquinone, is a polyphenolic compound. Such compounds are known to interfere with tetrazolium-based viability assays like the MTT assay.[10][11] They can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal that suggests higher cell viability than is actually present.[11][12] This can result in an overestimation of the IC50 value.
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound at various concentrations with the MTT reagent in cell culture medium but without any cells. If a color change occurs, it confirms that this compound is directly reducing the MTT reagent.[10]
-
Use an Alternative Viability Assay: Switch to a non-tetrazolium-based assay. Recommended alternatives include:
-
Trypan Blue Exclusion Assay: A dye exclusion method that directly counts viable cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which correlates with cell viability.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Visual Confirmation: Always supplement viability assay data with microscopic examination of the cells to assess morphology, cell density, and signs of apoptosis or necrosis.
Issue 2: Variable Results in Antimicrobial Minimum Inhibitory Concentration (MIC) Assays
Possible Cause: The antimicrobial activity of this compound can be influenced by the specific bacterial or fungal strain, the growth medium used, and the presence of biofilms. This compound's moderate anti-quorum sensing effects might not always translate to potent bactericidal or fungicidal activity.[9]
Troubleshooting Steps:
-
Standardize Inoculum Density: Ensure a consistent starting concentration of microorganisms for each experiment, as this can significantly impact MIC values.
-
Test Different Growth Media: Components of the culture medium can sometimes interact with the test compound, affecting its bioavailability or activity.
-
Evaluate Bacteriostatic vs. Bactericidal Effects: Determine the Minimum Bactericidal Concentration (MBC) in addition to the MIC to understand if this compound is inhibiting growth or actively killing the microbes.
-
Consider Biofilm Disruption: If working with biofilm-forming organisms, assess this compound's ability to inhibit biofilm formation or disrupt existing biofilms, as this may be a primary mechanism of its antimicrobial action.[9]
Issue 3: Lack of Expected Anti-Inflammatory Response in Cell-Based Assays
Possible Cause: The anti-inflammatory effects of this compound are often linked to specific signaling pathways, such as the inhibition of TNF-α and NF-κB.[3] If the experimental model does not strongly rely on these pathways, the observed effects may be minimal.
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure that the inflammatory stimulus used in your assay (e.g., LPS, PMA) is effectively activating the TNF-α and NF-κB pathways in your specific cell line. This can be verified by measuring TNF-α secretion or NF-κB nuclear translocation.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time for this compound to exert its effects.
-
Assess Cytotoxicity: At higher concentrations, this compound may be cytotoxic, which could mask any specific anti-inflammatory effects. Always run a parallel cytotoxicity assay to ensure you are working with non-toxic concentrations.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 10.22 ± 0.28 | [7] |
| LS174 | Colon Cancer | Not specified, but higher than HeLa | [7] |
| A549 | Lung Cancer | Not specified, but higher than HeLa | [7] |
| MRC-5 | Normal Lung Fibroblast | 29.14 ± 0.41 |[7] |
Table 2: Anti-Inflammatory Activity of this compound
| Assay | Parameter Measured | IC50 | Reference |
|---|---|---|---|
| A23187-stimulated rat peritoneal leukocytes | Leukotriene B4 release | 0.6 µM | [13] |
| A23187-stimulated rat peritoneal leukocytes | Thromboxane B2 release | 1.4 µM | [13] |
| Human recombinant synovial phospholipase A2 | Enzyme activity | 158 µM | [13] |
| Stimulated human monocytes | TNF-α generation | 1 µM |[3] |
Table 3: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cobetia marina | Gram-negative bacteria | 2.5 | [4] |
| Marinobacterium stanieri | Gram-negative bacteria | 5 | [4] |
| Vibrio fischeri | Gram-negative bacteria | 10 | [4] |
| Pseudoalteromonas haloplanktis | Gram-negative bacteria | 10 | [4] |
| Various Fungi | Fungi | < 25.0 |[4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a "no cells" control to check for direct MTT reduction by this compound.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)
-
Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted this compound. Include a positive control (microbes only) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: General experimental workflow for this compound bioassays.
References
- 1. Antipsoriatic effects of this compound-3′-thiosalicylate are mediated by inhibition of TNF-α generation and NF-κB activation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsoriatic effects of this compound-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tinnitusjournal.com [tinnitusjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further in vitro evaluation of antimicrobial activity of the marine sesquiterpene hydroquinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avarol Concentration for Anti-proliferative Effects
Welcome to the technical support center for researchers utilizing Avarol in anti-proliferative studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in anti-proliferative assays?
A1: Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for initial screening in most cancer cell lines. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and incubation time. For instance, in L5178y mouse lymphoma cells, the IC50 has been reported to be as low as 0.9 µM.[1] In contrast, for some pancreatic ductal adenocarcinoma (PDAC) cell lines, effects are observed at concentrations around 40 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound is a sesquiterpenoid hydroquinone. For cell culture applications, it is typically dissolved in a sterile organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What is the primary mechanism of this compound's anti-proliferative effect?
A3: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[3][4] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress.[3][4][5] Specifically, this compound activates the PERK-eIF2α-CHOP signaling pathway.[3][4][6] This leads to the upregulation of pro-apoptotic proteins and subsequent cell death. This compound has also been shown to interfere with mitotic processes.[1][7]
Q4: How long should I incubate cells with this compound to observe an anti-proliferative effect?
A4: The incubation time can vary depending on the cell line and the concentration of this compound used. Significant anti-proliferative effects are often observed after 24 to 72 hours of treatment.[6] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no anti-proliferative effect observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- Improper this compound storage or preparation leading to degradation. | - Perform a dose-response study with a wider concentration range.- Increase the incubation time.- Test a different cancer cell line known to be sensitive to this compound.- Ensure this compound stock solution is properly stored (protected from light at -20°C) and freshly diluted for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during treatment or assay reagent addition.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent results with apoptosis assays | - Cells harvested too early or too late.- Incorrect staining procedure.- Sub-optimal this compound concentration to induce apoptosis. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Carefully follow the protocol for the specific apoptosis assay being used (e.g., Annexin V/PI staining).- Titrate this compound concentration to find the optimal level for inducing apoptosis without causing widespread necrosis. |
| Unexpected cell morphology | - Solvent (e.g., DMSO) toxicity at high concentrations.- this compound inducing cellular stress responses other than apoptosis. | - Ensure the final solvent concentration is below the toxic threshold for your cell line.- Observe cells at different time points and concentrations to characterize the morphological changes. Consider assays for other cell death mechanisms like necrosis or autophagy if apoptosis is not confirmed. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | 72 | 10.22 ± 0.28 | ~32.3 | [6][8] |
| LS174 | Colon Adenocarcinoma | 72 | - | - | [6][8] |
| A549 | Non-small-cell Lung Carcinoma | 72 | >10 | >31.6 | [2][8] |
| L5178y | Mouse Lymphoma | - | - | 0.9 | [1] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | - | - | ~20-40 | [2] |
| PK1 | Pancreatic Ductal Adenocarcinoma | - | - | ~20-40 | [2] |
| KLM1 | Pancreatic Ductal Adenocarcinoma | - | - | ~20-40 | [2] |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (~314.47 g/mol ). Actual values may vary slightly based on the purity of the compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimal incubation time determined previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
References
- 1. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Avarol Interference with Common Experimental Assays: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the marine-derived sesquiterpenoid hydroquinone, Avarol, in common experimental assays. The redox-active nature of this compound's hydroquinone moiety can lead to misleading results in assays that are sensitive to the electron-donating properties of test compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help identify and mitigate these interferences.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability or a false-positive signal, even at high this compound concentrations. | This compound, being a hydroquinone, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in a cell-free manner.[1][2][3][4][5][6] This chemical reduction is independent of cellular metabolic activity. | 1. Perform a cell-free control: Incubate this compound at various concentrations with the assay reagents (e.g., MTT) in cell-free media to quantify its direct reductive capacity.[1][2][7] 2. Subtract background: Subtract the absorbance values from the cell-free control from your experimental wells. 3. Use an alternative assay: Consider viability assays with different detection principles, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less susceptible to redox interference.[2][6] |
| Inconsistent or highly variable results between experiments. | The rate of this compound's redox cycling and subsequent reagent reduction can be influenced by experimental conditions such as pH and light exposure.[8] | 1. Standardize incubation conditions: Ensure consistent pH, temperature, and light exposure for all experiments. 2. Minimize light exposure: Protect plates from light during incubation steps, as some redox reactions are photosensitive. |
Issue 2: High Background in Enzyme-Linked Immunosorbent Assays (ELISAs)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal across the plate, even in negative control wells. | 1. Interference with HRP: this compound's reducing properties may interfere with the horseradish peroxidase (HRP)-substrate reaction.[9] 2. Non-specific binding: this compound may bind non-specifically to the plate, capture/detection antibodies, or the enzyme conjugate. | 1. Increase washing steps: Thoroughly wash the plate between each step to remove unbound this compound and other reagents.[9][10][11] 2. Optimize blocking: Use a robust blocking buffer and consider increasing the blocking time.[11] 3. Titrate reagents: Optimize the concentrations of capture and detection antibodies to minimize non-specific binding. 4. Run an interference control: Include wells with this compound and all assay components except for the analyte to assess direct interference. |
Issue 3: Altered Signal in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
| Observed Problem | Potential Cause | Recommended Solution |
| Inhibition or unexpected enhancement of the reporter signal. | 1. Direct enzyme inhibition/stabilization: this compound may directly interact with the reporter enzyme (e.g., luciferase), inhibiting its activity or stabilizing it, leading to false-negative or false-positive results, respectively.[12][13][14][15][16][17] 2. Fluorescence quenching: If a fluorescent reporter is used, the aromatic structure of this compound may quench the fluorescent signal. | 1. Perform a cell-free enzyme assay: Test the effect of this compound on the purified reporter enzyme in a cell-free system to determine if there is direct inhibition or enhancement. 2. Use a different reporter system: If interference is confirmed, consider switching to a reporter with a different detection mechanism (e.g., enzymatic vs. fluorescent). 3. Normalize with a control vector: Use a dual-reporter system with a constitutively expressed control reporter to normalize the data and identify compound-specific effects on the reporter enzyme.[18] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with my MTT assay?
A1: this compound is a hydroquinone, which is a potent reducing agent. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20][21] this compound can directly donate electrons to MTT, reducing it to formazan without the need for cellular enzymes. This leads to a color change that is not proportional to the number of viable cells, resulting in a false-positive signal.[1][2][3]
Q2: How can I confirm that this compound is the cause of the high background in my ELISA?
A2: To confirm interference, you can run a series of control experiments. The most informative is an "interference control" where you run the ELISA with all reagents, including this compound at the desired concentration, but without the analyte. If you still observe a high signal, it indicates that this compound is interfering with the assay components. Additionally, you can perform a spike-and-recovery experiment. Add a known amount of your analyte to a sample with and without this compound. A lower-than-expected recovery in the presence of this compound suggests interference.
Q3: Can this compound affect my luciferase reporter gene assay even if it's not a known luciferase inhibitor?
A3: Yes. While this compound may not be a classical competitive or non-competitive inhibitor of luciferase, its chemical properties could still interfere with the assay. For instance, some compounds can stabilize the luciferase enzyme, leading to an artificially prolonged signal and an overestimation of reporter activity.[15] Additionally, if your assay has a fluorescent readout, this compound's aromatic rings have the potential to cause fluorescence quenching. It is always recommended to perform a cell-free enzyme activity assay with your compound to rule out direct effects on the reporter enzyme.
Q4: Are there any general strategies to minimize interference from compounds like this compound?
A4: Yes, several general strategies can be employed. For cell-based assays, consider washing the cells after treatment with this compound and before adding the assay reagents to remove any unbound compound. For biochemical assays, including proper controls, such as cell-free or analyte-free wells, is crucial for identifying and correcting for interference. When possible, using orthogonal assays with different detection principles to confirm your findings is a robust approach to validate your results.
Quantitative Data Summary
While specific quantitative data for this compound's interference is not extensively available in the literature, the following table provides a summary of expected interference based on the properties of hydroquinones and similar redox-active compounds.
| Assay | Compound Class | Observed Interference | Typical Concentration Range of Interference | Reference |
| MTT Assay | Flavonoids (with hydroquinone-like moieties) | Direct reduction of MTT in a cell-free system | 10 - 200 µg/mL | [1] |
| MTT Assay | Plant Extracts (rich in reducing agents) | False-positive viability signals | Varies with extract composition | [3] |
| Luciferase Assay | Isoflavonoids | Inhibition of firefly luciferase | IC50 values ranging from 0.64 µM to >100 µM | [15] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay to Quantify this compound Interference
Objective: To determine the direct reductive effect of this compound on MTT in the absence of cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) without phenol red
-
MTT solution (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in the cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for the same duration as your cell-based MTT assay (e.g., 2-4 hours) at 37°C, protected from light.
-
Add solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Plot the absorbance values against the this compound concentration to determine the extent of direct MTT reduction.
Protocol 2: ELISA Interference Control
Objective: To assess the potential of this compound to generate a false-positive signal in an ELISA.
Materials:
-
All components of your specific ELISA kit (coated plate, antibodies, conjugate, substrate)
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare wells containing your negative control (assay buffer only).
-
Prepare "interference control" wells by adding this compound at the desired experimental concentrations to the assay buffer.
-
Proceed with all the steps of your ELISA protocol, adding detection antibody, enzyme conjugate, and substrate to all wells.
-
Read the absorbance or luminescence according to your ELISA protocol.
-
Compare the signal from the interference control wells to the negative control wells. A significantly higher signal in the presence of this compound indicates interference.
Visualizations
Caption: Mechanism of this compound interference in the MTT assay.
References
- 1. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. novateinbio.com [novateinbio.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evidence for transcriptional interference in a dual-luciferase reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Avarol Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avarol in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara. It is a hydrophobic compound known for a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Its antitumor activity is partly attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.
Q2: What is the primary mechanism of action of this compound in cancer cells?
This compound has been shown to induce apoptosis in pancreatic ductal adenocarcinoma cells by activating the PERK–eIF2α–CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response. It selectively activates this pathway without affecting the IRE1 and ATF6 pathways. Additionally, this compound is known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Q3: What are the main challenges in delivering this compound in animal studies?
The primary challenge in delivering this compound in vivo is its hydrophobic nature, leading to poor water solubility. This can result in difficulties in preparing stable and homogenous formulations, potentially causing issues like precipitation upon injection and low bioavailability.
Troubleshooting Guides
Formulation and Solubility
Q4: I am having trouble dissolving this compound. What solvents can I use?
This compound is poorly soluble in aqueous solutions. Organic solvents and co-solvents are typically required for initial solubilization. The choice of solvent will depend on the intended administration route and the desired concentration.
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 2.5 mg/mL | A common solvent for initial stock solutions. Should be used in low percentages in final formulations for in vivo use due to potential toxicity. |
| Ethanol | Soluble | Can be used as a co-solvent in formulations. |
| Polyethylene glycol 400 (PEG 400) | Soluble | A biocompatible co-solvent used to improve the solubility of hydrophobic drugs. |
| Corn Oil | Soluble | A vehicle for oral or intraperitoneal administration of lipophilic compounds. |
Q5: My this compound formulation is precipitating upon dilution or injection. How can I prevent this?
Precipitation is a common issue with hydrophobic compounds like this compound when an organic stock solution is diluted into an aqueous vehicle or injected into the bloodstream. Here are some troubleshooting strategies:
-
Use of Co-solvents: Incorporate biocompatible co-solvents such as PEG 400 or propylene glycol in your vehicle to maintain this compound's solubility. A formulation of 20% DMSO, 40% PEG 400, 30% citrate buffer (pH 3.0), and 10% Solutol has been shown to be effective for another poorly soluble compound.
-
Surfactants and Emulsifiers: Add non-ionic surfactants like Tween 80 or Cremophor EL to your formulation to create stable emulsions or micellar solutions that can prevent precipitation.
-
Nanosuspensions: Preparing this compound as a nanosuspension can significantly improve its stability and bioavailability. This involves reducing the particle size of the drug to the nanometer range.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and prevent precipitation.
-
pH Adjustment: While this compound itself is not ionizable, the pH of the vehicle can influence the stability of the formulation. It is generally recommended to maintain the pH of parenteral formulations between 5 and 9.
Experimental Workflow for Troubleshooting Precipitation
Troubleshooting workflow for this compound precipitation.
Administration and Bioavailability
Q6: What is a recommended starting protocol for intraperitoneal (i.p.) injection of this compound in mice?
A published study has successfully used the following protocol for administering this compound to mice with solid tumors:
-
Formulation: A 0.5% suspension of this compound prepared in water for injection containing 1% hydroxypropyl cellulose (as a suspending agent). The suspension should be prepared fresh before each injection (ex tempore).
-
Dosage: 50 mg/kg body weight.
-
Administration Volume: 10 µL of the suspension per 1 g of animal weight.
-
Frequency: Daily intraperitoneal injections.
Q7: How can I improve the oral bioavailability of this compound?
The oral bioavailability of hydrophobic compounds like this compound is often low due to poor absorption. To improve this, consider the following formulation strategies:
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to enhanced dissolution and absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the solubility and absorption of the drug.
-
Lipid-Based Formulations: Formulations containing lipids can enhance lymphatic transport, which can be a pathway for the absorption of highly lipophilic drugs, bypassing first-pass metabolism in the liver.
Q8: Are there established protocols for topical delivery of this compound?
Yes, this compound has been investigated for topical application in a mouse model of psoriasis-like skin inflammation. In these studies, this compound was administered topically at doses of 0.6-1.2 µmol/site. For developing a topical formulation, a gel-based vehicle using gelling agents like Carbopol can be a good starting point. The stability of such a formulation would need to be evaluated.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
This protocol is a general guideline adapted from methods used for other poorly water-soluble compounds.
-
Preparation of the Dispersion Medium: Prepare a sterile aqueous solution containing 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
Premilling: Add this compound powder to the dispersion medium to a final concentration of 100 mg/mL.
-
Milling: Use a mixer mill with zirconium oxide beads to mill the suspension. The milling time will need to be optimized to achieve the desired particle size (typically below 200 nm).
-
Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Sterilization: If for parenteral use, the final nanosuspension should be sterilized by filtration through a 0.22 µm filter if the particle size allows, or prepared aseptically.
Protocol 2: Quantitative Analysis of this compound in Plasma by HPLC
This is a general protocol for the quantitative analysis of a hydrophobic small molecule in plasma, which would require optimization and validation for this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate or diethyl ether) to extract this compound.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient will need to be optimized.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound, or a mass spectrometer for higher sensitivity and selectivity.
-
-
Quantification: Create a calibration curve using known concentrations of this compound spiked into blank plasma.
Signaling Pathways
This compound's Known Signaling Pathway Interactions
Signaling pathways modulated by this compound.
This compound has been shown to modulate at least two key signaling pathways:
-
PERK/eIF2α/CHOP Pathway: In the context of cancer, this compound activates the PERK branch of the unfolded protein response (UPR), leading to the phosphorylation of eIF2α and increased expression of the pro-apoptotic transcription factor CHOP. This ultimately results in cancer cell death.
-
NF-κB Pathway: this compound exhibits anti-inflammatory effects by inhibiting the activation of NF-κB. It can suppress the degradation of IκBα, which retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Validation & Comparative
Avarol vs. Avarone: A Comparative Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Avarol and its oxidized form, Avarone. Both marine-derived sesquiterpenoid hydroquinones, isolated from the sponge Dysidea avara, have garnered significant interest in the scientific community for their diverse pharmacological properties. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in research and development.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the comparative efficacy of this compound and Avarone across various biological assays.
| Anti-inflammatory Activity | This compound | Avarone | Reference |
| Carrageenan-Induced Paw Edema (ED₅₀, mg/kg, p.o.) | 9.2 | 4.6 | [1] |
| TPA-Induced Ear Edema (ED₅₀, µ g/ear ) | 97 | 397 | [1] |
| Leukotriene B₄ Release Inhibition (IC₅₀, µM) | 0.6 | Slightly lower potency than this compound | [1] |
| Thromboxane B₂ Release Inhibition (IC₅₀, µM) | 1.4 | Slightly lower potency than this compound | [1] |
| Human Recombinant Synovial Phospholipase A₂ Inhibition (IC₅₀, µM) | 158 | Inactive | [1] |
| TNF-α Generation Inhibition in Human Monocytes (IC₅₀, µM) | 1 | Not Reported | [2][3] |
| Antimicrobial and Antifungal Activity | This compound (MIC, µg/mL) | Avarone (MIC, µg/mL) |
| Marinobacterium stanieri | 5 | 1 |
| Vibrio fischeri | 10 | 2.5 - 5 |
| Pseudoalteromonas haloplanktis | 10 | 2.5 - 5 |
| Antifungal Activity (four strains) | Low levels of inhibition (MIC < 25.0) | High levels of inhibition (MIC < 2.5) |
| Cytotoxic Activity (IC₅₀, µg/mL) | This compound | Avarone |
| HeLa (human cervix adenocarcinoma) | 10.22 ± 0.28 | Not Reported |
| LS174 (human colon adenocarcinoma) | >10.22 | Not Reported |
| A549 (human non-small-cell lung carcinoma) | >10.22 | Not Reported |
| MRC-5 (normal human fetal lung fibroblast) | 29.14 ± 0.41 | Not Reported |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Inhibition of NF-κB by this compound
This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This is achieved, in part, by down-regulating the production of TNF-α, a potent activator of this pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
This workflow outlines the key steps in the carrageenan-induced paw edema assay, a common in vivo model for evaluating anti-inflammatory agents.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Workflow: Leukotriene and Thromboxane Release Assay
The following diagram details the workflow for measuring the release of leukotrienes and thromboxanes from stimulated leukocytes.
Caption: Workflow for leukotriene and thromboxane release assay.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.
3. Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
4. Compound Administration: this compound or Avarone, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) at various doses. The control group receives the vehicle only.
5. Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
6. Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.
7. Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial baseline paw volume. The percentage inhibition of edema for each treated group is calculated relative to the control group. The ED₅₀ value (the dose that causes 50% inhibition of edema) is then determined.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding: Cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment: The cells are treated with various concentrations of this compound or Avarone for a specified period (e.g., 72 hours). A control group is treated with the vehicle only.
3. MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
4. Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
5. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
6. Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
A23187-Stimulated Leukotriene and Thromboxane Release from Rat Peritoneal Leukocytes
This in vitro assay measures the ability of a compound to inhibit the release of pro-inflammatory eicosanoids from stimulated leukocytes.
1. Isolation of Rat Peritoneal Leukocytes:
- Elicit leukocyte infiltration into the peritoneal cavity of rats by intraperitoneal injection of a sterile irritant (e.g., 3% thioglycollate broth).
- After an appropriate time (e.g., 4-24 hours), euthanize the rats and harvest the peritoneal exudate cells by washing the peritoneal cavity with sterile, cold phosphate-buffered saline (PBS).
- Centrifuge the cell suspension to pellet the leukocytes. If significant red blood cell contamination is present, perform a hypotonic lysis step.
- Wash the cells with PBS and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
- Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
2. Pre-incubation with Test Compounds:
- Aliquot the leukocyte suspension into microcentrifuge tubes.
- Add various concentrations of this compound or Avarone to the cell suspensions. A vehicle control should also be included.
- Pre-incubate the cells with the compounds for a short period (e.g., 15 minutes) at 37°C.
3. Stimulation of Eicosanoid Release:
- Add the calcium ionophore A23187 to the cell suspensions to a final concentration that induces a submaximal release of eicosanoids (e.g., 1-5 µM).
- Incubate the stimulated cells for a defined period (e.g., 10-15 minutes) at 37°C.
4. Termination of the Reaction:
- Stop the reaction by placing the tubes on ice and/or by centrifugation at 4°C to pellet the cells.
5. Sample Collection and Analysis:
- Carefully collect the supernatant, which contains the released leukotrienes and thromboxanes.
- The concentrations of specific eicosanoids (e.g., Leukotriene B₄ and Thromboxane B₂) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage inhibition of eicosanoid release for each concentration of the test compounds compared to the stimulated vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of release) from the dose-response curve.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Isolation of rat peritoneal mononuclear and polymorphonuclear leucocytes on discontinuous gradients of Nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 inhibits and indomethacin and aspirin enhance, A23187-stimulated leukotriene B4 synthesis by rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Avarol and Cisplatin on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Avarol, a marine-derived sesquiterpenoid hydroquinone, and cisplatin, a widely used chemotherapeutic agent, on human cervical adenocarcinoma (HeLa) cells. The following sections present quantitative data, experimental methodologies, and visualizations of the proposed mechanisms of action to facilitate an objective evaluation of these two compounds.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of this compound and cisplatin against HeLa cells were evaluated, with cisplatin serving as a reference standard. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Compound | Cell Line | IC50 Value |
| This compound | HeLa | 10.22 ± 0.28 µg/mL[1][2] |
| Cisplatin | HeLa | 5.8 µM[3] |
| Cisplatin | HeLa | 22.4 µM (24h) / 12.3 µM (48h)[4] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of this compound and cisplatin cytotoxicity.
Cell Culture and Maintenance
HeLa cells, a human cervix adenocarcinoma cell line, were the primary model used in these studies. The cells were cultured in appropriate media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of both this compound and cisplatin were determined using the microculture tetrazolium test (MTT).[1][2] This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
HeLa cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound or cisplatin for a specified incubation period (e.g., 24 or 48 hours).[4]
-
Following treatment, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for a further period to allow for the formation of formazan crystals.
-
The formazan crystals were then dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength.
-
Cell viability was calculated as a percentage of the untreated control cells, and the IC50 values were determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and cisplatin exert their cytotoxic effects on HeLa cells.
Proposed mechanism of this compound-induced cytotoxicity.
This compound is suggested to induce cytotoxicity through multiple mechanisms.[1] It can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] Additionally, this compound has been shown to cause DNA strand breakage and exhibit antimitotic activity by preventing the polymerization of microtubules.[1][5]
Mechanism of cisplatin-induced apoptosis in HeLa cells.
Cisplatin's primary mechanism of action involves entering the cell and forming adducts with DNA, primarily with purine bases.[3][6] These adducts create cross-links that interfere with DNA replication and transcription, ultimately triggering DNA damage responses.[3] This damage activates signaling pathways involving proteins such as p53, which can lead to cell cycle arrest and apoptosis.[3]
Experimental Workflow
The diagram below outlines the general workflow for comparing the cytotoxic effects of this compound and cisplatin on HeLa cells.
General experimental workflow for cytotoxicity comparison.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. science.utm.my [science.utm.my]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avarol and Other Marine-Derived Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The marine environment offers a rich and diverse source of novel bioactive compounds with significant therapeutic potential. Among these, Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has demonstrated promising anticancer properties. This guide provides a comparative analysis of the efficacy of this compound against other notable marine-derived anticancer agents that are either in clinical use or advanced stages of development: Cytarabine, Trabectedin, and Eribulin Mesylate.
Quantitative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator marine-derived agents against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HeLa | Cervical Adenocarcinoma | 32.5 (10.22 µg/mL) | [1][2] |
| LS174 | Colon Adenocarcinoma | - (Value not provided in µM) | [1][2] | |
| A549 | Non-small-cell Lung Carcinoma | 112.2 (35.27 µg/mL) | [1][2] | |
| Cytarabine | HeLa | Cervical Adenocarcinoma | >10 | [3] |
| A549 | Non-small-cell Lung Carcinoma | >10 | [3] | |
| THP1 | Acute Monocytic Leukemia | 1.148 | [3] | |
| Molm14 | Acute Myeloid Leukemia | 1.228 | [3] | |
| Trabectedin | HeLa | Cervical Adenocarcinoma | - | [4] |
| LMS | Leiomyosarcoma | 0.001296 | [4] | |
| LPS | Liposarcoma | 0.0006836 | [4] | |
| NCI-H295R | Adrenocortical Carcinoma | 0.00015 | [5] | |
| Eribulin Mesylate | SCLC cell lines | Small Cell Lung Cancer | 0.003 - 0.0062 | [6] |
| Various | Breast, Prostate, Colon, etc. | 0.00009 - 0.0095 | [7] |
Note: IC50 values for this compound were converted from µg/mL to µM assuming a molecular weight of 314.47 g/mol . Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Antitumor Activity of this compound
In addition to its in vitro cytotoxicity, this compound has demonstrated significant antitumor activity in vivo. In a study using murine models, intraperitoneal administration of this compound at a dose of 50 mg/kg resulted in a notable inhibition of tumor growth. Specifically, after three administrations, a 29% inhibition of Ehrlich carcinoma growth was observed. In the case of cervical cancer-5, a 36% inhibition of tumor growth was achieved after the second administration.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assays
The determination of IC50 values is crucial for evaluating the potency of anticancer compounds. The most common methods employed in the cited studies are the MTT and Sulforhodamine B (SRB) assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Adherent cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allowed to attach overnight.[8]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is determined as the IC50 value.[10]
2. Sulforhodamine B (SRB) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.[11][12]
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).[11][13]
-
SRB Staining: The fixed cells are stained with the SRB dye.[11][13]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[11][13]
-
Solubilization: The protein-bound dye is solubilized with a Tris-based solution.[11][13]
-
Absorbance Reading: The absorbance is measured at a wavelength of around 510 nm.[12]
-
IC50 Calculation: The IC50 value is calculated based on the reduction in absorbance in treated wells compared to control wells.
In Vivo Tumor Growth Inhibition Assay (for this compound)
This assay evaluates the antitumor efficacy of a compound in a living organism.
-
Tumor Implantation: Viable cancer cells (e.g., Ehrlich carcinoma or cervical cancer-5) are injected subcutaneously into the flanks of immune-deficient mice.[14]
-
Compound Administration: Once palpable tumors have formed, the test compound (this compound) is administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.[1][2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: 0.5 × length × width².[14]
-
Efficacy Evaluation: The percentage of tumor growth inhibition in the treated group is calculated relative to the control group that receives a vehicle solution.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these marine-derived agents exert their anticancer effects is critical for their development and clinical application.
This compound Signaling Pathway
This compound induces apoptosis in cancer cells, particularly in pancreatic ductal adenocarcinoma, by activating the PERK-eIF2α-CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.
Cytarabine Mechanism of Action
Cytarabine, a nucleoside analog, primarily functions as an antimetabolite. Its triphosphate form, ara-CTP, is incorporated into DNA, where it inhibits DNA polymerase and terminates DNA chain elongation, leading to cell death, particularly in rapidly dividing cancer cells.[15] Some studies also suggest that high doses of Cytarabine may trigger cell cycle arrest through the AMP-activated protein kinase (AMPK) and Forkhead Box O (FoxO) signaling pathway.[16]
Trabectedin Signaling Pathway
Trabectedin exhibits a unique mechanism of action by binding to the minor groove of DNA, which leads to a cascade of events including inhibition of transcription, induction of DNA damage, and interference with DNA repair systems.[17][18] It also modulates the tumor microenvironment by reducing tumor-associated macrophages.[19][20]
Eribulin Mesylate Signaling Pathway
Eribulin Mesylate is a microtubule-targeting agent that inhibits microtubule growth, leading to G2/M cell-cycle arrest and apoptosis.[21][22] It also exhibits non-mitotic effects, including the remodeling of the tumor vasculature and modulation of signaling pathways such as VEGF, Wnt, Notch, and ephrin.[21][23] Furthermore, it has been shown to inhibit the PI3K/AKT/mTOR pathway.[24]
Conclusion
This compound demonstrates significant in vitro cytotoxicity against various cancer cell lines and promising in vivo antitumor activity. When compared to established marine-derived anticancer agents like Cytarabine, Trabectedin, and Eribulin Mesylate, this compound's potency in preclinical models is evident. However, it is important to note that the comparator agents have undergone extensive clinical development and are approved for specific cancer indications.
The distinct mechanisms of action of these compounds highlight the diverse strategies that marine natural products employ to combat cancer. This compound's unique mode of inducing ER stress-mediated apoptosis presents a compelling avenue for further investigation, particularly for cancers that are resistant to conventional therapies. Continued research into the efficacy, safety, and mechanisms of this compound and other novel marine compounds is essential for the development of the next generation of anticancer therapeutics.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avarol vs. Indomethacin: A Comparative Analysis of Anti-Inflammatory Activity
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Avarol, a marine-derived sesquiterpenoid hydroquinone, and Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
This compound demonstrates significant anti-inflammatory effects that are comparable to those of indomethacin in various in vivo and in vitro models. While indomethacin primarily acts through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a broader mechanism that includes the inhibition of pro-inflammatory cytokines and mediators. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways to facilitate a comprehensive understanding of their anti-inflammatory profiles.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the key efficacy data for this compound and Indomethacin from preclinical studies.
| Parameter | This compound | Indomethacin | Model/Assay |
| ED₅₀ | 9.2 mg/kg (p.o.) | ~5-10 mg/kg (p.o.) for significant inhibition | Carrageenan-Induced Paw Edema (in vivo) |
| ED₅₀ | 97 µ g/ear (topical) | 1.31 mg/ear (topical) | TPA-Induced Ear Edema (in vivo) |
| IC₅₀ | 0.6 µM | - | Leukotriene B₄ (LTB₄) Release |
| IC₅₀ | 1.4 µM | - | Thromboxane B₂ (TXB₂) Release |
Note: Data for this compound and Indomethacin are compiled from different studies, which may have variations in experimental conditions. The ED₅₀ for indomethacin in the carrageenan-induced paw edema model is an approximate range based on doses showing significant inhibition in multiple studies.
Mechanisms of Anti-Inflammatory Action
This compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach. It has been shown to inhibit the generation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and to suppress the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that governs the expression of numerous inflammatory genes.[1][2] Furthermore, this compound has been observed to reduce the levels of other inflammatory mediators, including interleukin-1β (IL-1β), prostaglandin E₂ (PGE₂), and leukotriene B₄ (LTB₄).[1][2]
Indomethacin
Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, indomethacin effectively reduces the inflammatory response.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory signaling pathway.
References
Avarol: A Promising Antitumor Agent Explored Across Diverse Cancer Models
For Immediate Release
Avarol, a marine-derived sesquiterpenoid hydroquinone, has demonstrated significant antitumor effects across a variety of cancer models. This guide provides a comparative analysis of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic candidate. The data presented herein summarizes key findings on this compound's cytotoxic and tumor-regressive properties, offering a valuable resource for the scientific community.
In Vitro Cytotoxicity: A Comparative Analysis
This compound has exhibited potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. A summary of these findings is presented below, comparing this compound's efficacy against different cancer cell types.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~20 |
| PK1 | Pancreatic Ductal Adenocarcinoma | ~25 |
| KLM1 | Pancreatic Ductal Adenocarcinoma | ~30 |
| HeLa | Cervical Adenocarcinoma | 10.22 ± 0.28 (µg/mL) |
| LS174 | Colon Adenocarcinoma | Not specified |
| A549 | Non-small-cell Lung Carcinoma | >40 |
| HCT116 | Colorectal Carcinoma | ~40 |
| AGS | Gastric Cancer | ~40 |
| U2OS | Osteosarcoma | ~40 |
| MCF7 | Breast Cancer | >40 |
| MRC-5 | Normal Lung Fibroblast | 29.14 ± 0.41 (µg/mL) |
Note: IC50 values for Panc-1, PK1, and KLM1 are estimated from graphical data. The IC50 for HeLa and MRC-5 are presented as reported in µg/mL. This compound showed selective cytotoxicity against pancreatic cancer cells compared to several normal cell lines.
In Vivo Antitumor Efficacy
The antitumor potential of this compound has been further validated in preclinical animal models. These studies provide crucial insights into its therapeutic efficacy in a physiological context.
| Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Mouse | Ehrlich Carcinoma (solid) | 50 mg/kg, intraperitoneal | 29% after 3 administrations | |
| Mouse | Cervical Cancer (CC-5, solid) | 50 mg/kg, intraperitoneal | 36% after 2 administrations |
These in vivo studies demonstrate this compound's ability to significantly impede tumor progression at well-tolerated doses.
Mechanism of Action: Induction of Apoptosis via ER Stress
This compound's primary mechanism of antitumor activity involves the induction of apoptosis, or programmed cell death, in cancer cells. Research has elucidated a key signaling pathway through which this compound exerts this effect, particularly in pancreatic ductal adenocarcinoma cells. This compound selectively induces endoplasmic reticulum (ER) stress, leading to the activation of the PERK-eIF2α-CHOP signaling cascade. This pathway ultimately triggers apoptosis in cancer cells while showing minimal effect on normal cells.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour.
-
Staining and Visualization: Nuclei are counterstained with DAPI. The coverslips are mounted on microscope slides, and apoptotic cells (displaying green fluorescence) are visualized using a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescent nuclei relative to the total number of nuclei.
In Vivo Tumor Xenograft Model
This workflow outlines the general procedure for assessing the antitumor activity of this compound in a mouse xenograft model.
Caption: General workflow for in vivo antitumor studies.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the antitumor effects of this compound. Its selective cytotoxicity towards cancer cells, particularly pancreatic cancer, and its defined mechanism of action through the induction of ER stress-mediated apoptosis, position it as a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
Cross-Validation of Avarol's Antiviral Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avarol's antiviral activity, primarily against the Human Immunodeficiency Virus (HIV), based on data from various laboratories. The information is presented to facilitate cross-validation and further investigation into this compound's potential as an antiviral agent.
This compound, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has demonstrated notable antiviral properties, particularly against HIV. This guide synthesizes findings from key studies to offer a comparative overview of its efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Quantitative Analysis of Antiviral Efficacy
Cross-laboratory validation of this compound's antiviral activity is essential for a comprehensive understanding of its therapeutic potential. While various studies have investigated its anti-HIV effects, the reported quantitative data are not always standardized, making direct comparisons challenging. The following table summarizes the available quantitative data from different research groups.
| Research Group/Study | Virus Strain(s) | Cell Line | Parameter Measured | Reported Activity |
| Sarin et al. (1987) | HTLV-IIIB | H9 | Cytoprotective Effect & RT Inhibition | Significant cytoprotective effect at 0.3 µM; Approximately 80% inhibition of reverse transcriptase activity.[1] |
| Müller et al. (1988) | HIV-1 | H9 | Inhibition of Viral Progeny Release | Almost complete inhibition of viral progeny release at 1-3 µM. |
| Loya & Hizi (1990) | HIV-1 | - | Inhibition of Reverse Transcriptase (RT) | Inhibition of RNA-dependent and DNA-dependent DNA polymerase and RNase H activities of HIV-1 RT.[2] |
It is important to note the variability in the reported metrics, with some studies providing percentage inhibition at specific concentrations rather than standardized IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This highlights a need for future studies to adopt standardized assays for more direct comparability.
Mechanism of Antiviral Action
This compound exhibits a multi-faceted mechanism of action against HIV. The primary mode of inhibition is the targeting of the viral enzyme, reverse transcriptase (RT).
Inhibition of HIV Reverse Transcriptase:
This compound has been shown to inhibit the multiple enzymatic functions of HIV-1 reverse transcriptase, which are crucial for the conversion of the viral RNA genome into DNA. This includes the inhibition of:
-
RNA-dependent DNA polymerase activity: The synthesis of a DNA strand from the viral RNA template.
-
DNA-dependent DNA polymerase activity: The synthesis of a complementary DNA strand to create double-stranded DNA.
-
RNase H activity: The degradation of the original RNA template from the RNA-DNA hybrid.[2]
By inhibiting these functions, this compound effectively halts the viral replication cycle at an early stage.
Other Potential Mechanisms:
Beyond direct enzymatic inhibition, research suggests that this compound may also interfere with host cell processes that are essential for viral replication and maturation. One proposed mechanism involves the inhibition of the synthesis of a specific glutamine transfer tRNA (tRNA Gln), which acts as a suppressor of a UAG termination codon in the viral genome. This suppression is necessary for the synthesis of the viral protease, an enzyme critical for the maturation of new viral particles.
Below is a diagram illustrating the proposed signaling pathway of this compound's anti-HIV action.
References
A Comparative Analysis of Avarol Derivatives for Enhanced Therapeutic Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avarol and its synthetic derivatives, highlighting their enhanced potency across various therapeutic areas. The following analysis is supported by experimental data on their anticancer, neuroprotective, and anti-inflammatory activities.
This compound, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has demonstrated a broad spectrum of biological activities.[1] Its unique chemical structure has served as a scaffold for the synthesis of numerous derivatives with the aim of enhancing its therapeutic potential and specificity. This guide delves into a comparative analysis of these derivatives, focusing on their potency in key biological assays.
Enhanced Potency of this compound Derivatives: A Quantitative Comparison
The therapeutic efficacy of this compound and its derivatives has been quantified across several biological activities, primarily focusing on anticancer, acetylcholinesterase (AChE) inhibition, and anti-inflammatory effects. The half-maximal inhibitory concentration (IC50) and other potency metrics are summarized below to provide a clear comparison.
| Compound | Target/Assay | Cell Line/Enzyme | Potency (IC50) | Reference(s) |
| This compound | Cytotoxicity | HeLa (Cervical Cancer) | 10.22 µg/mL | [1] |
| Cytotoxicity | LS174 (Colon Cancer) | > 10.22 µg/mL | [1] | |
| Cytotoxicity | A549 (Lung Cancer) | > 10.22 µg/mL | [1] | |
| TNF-α Generation Inhibition | Human Monocytes | 1 µM | [2] | |
| 4'-Tryptamine-avarone | Cytotoxicity | T-47D (Breast Cancer) | 0.66 µg/mL | [3][4] |
| This compound-3'-(3)mercaptopropionic acid | Cytotoxicity | T-47D (Breast Cancer) | 1.25 µg/mL | [3][4] |
| This compound-3',4'-dithioglycol | Acetylcholinesterase (AChE) Inhibition | - | 0.05 mM | [3][4] |
| This compound-4'-(3)mercaptopropionic acid | Acetylcholinesterase (AChE) Inhibition | - | 0.12 mM | [3][4] |
| TPH4 | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE | 6.77 µM | |
| This compound-3'-thiosalicylate (TA) | TNF-α Generation & NF-κB Activation | Human Keratinocytes (HaCaT) | Potent Inhibition (Qualitative) | [5] |
| Benzylamine derivative (Cmpd 13) | Keratinocyte Growth Inhibition & NF-κB DNA Binding | Human Keratinocytes | Potent Inhibition (Qualitative) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of this compound and its derivatives on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HeLa, LS174, A549, T-47D) were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or its derivatives and incubated for an additional 72 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of this compound derivatives against AChE was evaluated using a colorimetric method based on Ellman's reaction.
-
Enzyme and Substrate Preparation: A solution of electric eel acetylcholinesterase (EeAChE) was prepared in a phosphate buffer (pH 8.0). The substrate solution contained acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibition Reaction: The assay was performed in a 96-well plate. Test compounds (this compound derivatives) at various concentrations were pre-incubated with the enzyme solution for 15 minutes at 37°C.
-
Substrate Addition: The reaction was initiated by adding the substrate solution to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate), was monitored by measuring the increase in absorbance at 412 nm over time.
-
IC50 Calculation: The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB DNA-Binding Activity Assay
The ability of this compound derivatives to inhibit the activation of the transcription factor NF-κB was assessed using a DNA-binding assay, often in the form of an ELISA-based kit.
-
Nuclear Extract Preparation: Human keratinocytes (HaCaT) were stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the this compound derivative. Nuclear extracts containing activated NF-κB were then prepared.
-
Binding to Consensus Sequence: The nuclear extracts were added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus DNA-binding sequence (5'-GGGACTTTCC-3'). Activated NF-κB from the extracts binds to this sequence.
-
Antibody Incubation: A primary antibody specific for the p65 subunit of NF-κB was added to the wells, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Colorimetric Detection: A chromogenic substrate for HRP was added, and the color development was measured at 450 nm. The intensity of the color is proportional to the amount of bound NF-κB.
-
Inhibition Analysis: The inhibitory effect of the this compound derivative was determined by the reduction in absorbance compared to the stimulated, untreated control.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated.
The anti-inflammatory and potential anti-psoriatic effects of certain this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway.[2][6] This pathway is a critical regulator of inflammatory gene expression.
References
- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models | MDPI [mdpi.com]
- 2. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further in vitro biological activity evaluation of amino-, thio- and ester-derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antipsoriatic effects of this compound-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Avarol's Antioxidant Properties Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avarol, isolated from the marine sponge Dysidea avara, exhibits significant radical scavenging potential. Studies have shown its ability to inhibit hydroxyl, superoxide, nitric oxide, and ascorbyl radicals. Its mechanism of action is believed to involve direct radical scavenging due to its hydroquinone structure, as well as modulation of cellular signaling pathways related to inflammation and stress responses, such as inhibiting TNF-α generation and NF-κB activation, and inducing ER stress-mediated apoptosis.
This guide presents available quantitative data for this compound alongside comparative data for Ascorbic Acid, Quercetin, and Trolox from various in vitro antioxidant assays. Detailed experimental protocols for these assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and methodologies.
Quantitative Antioxidant Activity Data
Due to the limited availability of standardized quantitative data for this compound, a direct comparison with other antioxidants in a single table is not feasible. The following tables summarize the available data for this compound and representative data for the selected known antioxidants from common assays. It is crucial to note that values for the known antioxidants can vary between studies based on specific experimental conditions.
Table 1: Reported Antioxidant Activity of this compound
| Assay/Radical | Result | Source |
| Hydroxyl Radical (•OH) Scavenging | 86.2% inhibition | [1] |
| Superoxide Radical (O₂•-) Scavenging | 50.9% inhibition | [1] |
| Nitric Oxide Radical (NO•) Scavenging | 23.6% inhibition | [1] |
| Ascorbyl Radical Scavenging | 61.8% inhibition | [1] |
| Superoxide Generation Inhibition | IC₅₀ < 1 µM | [2] |
Table 2: Comparative Antioxidant Activity of Known Antioxidants (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of an antioxidant to scavenge the DPPH radical. Results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
| Antioxidant | IC₅₀ (µM) |
| Ascorbic Acid | ~ 25 - 50 |
| Quercetin | ~ 5 - 15 |
| Trolox | ~ 40 - 60 |
Note: These are representative values from the literature; actual values can vary based on assay conditions.
Table 3: Comparative Antioxidant Activity of Known Antioxidants (ABTS Assay)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Antioxidant | TEAC Value |
| Ascorbic Acid | ~ 1.0 - 1.5 |
| Quercetin | ~ 2.0 - 4.0 |
| Trolox | 1.0 (by definition) |
Note: These are representative values from the literature; actual values can vary based on assay conditions.
Table 4: Comparative Antioxidant Activity of Known Antioxidants (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant.
| Antioxidant | ORAC Value (µmol TE/µmol) |
| Ascorbic Acid | ~ 0.5 |
| Quercetin | ~ 2.0 - 4.0 |
| Trolox | 1.0 (by definition) |
Note: These are representative values from the literature; actual values can vary based on assay conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and standards in methanol.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compounds (this compound, standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Prepare serial dilutions of the test compounds and standards.
-
Add a small volume of each dilution to the wells of a 96-well plate.
-
Add the diluted ABTS radical cation solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the oxidative degradation of a fluorescent probe in the presence of a peroxyl radical generator and an antioxidant.
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (standard)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox standards, and test compounds in phosphate buffer.
-
Add the fluorescein solution and the test compound or standard to the wells of a black 96-well plate.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The Area Under the Curve (AUC) is calculated from the fluorescence decay curve for each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox Equivalents.[3]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) within cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH (radical initiator)
-
Quercetin (standard)
-
Test compounds (this compound)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black 96-well plate and grow to confluence.
-
Wash the cells and incubate them with the DCFH-DA probe and the test compound or standard for a specified time (e.g., 1 hour).
-
Wash the cells to remove the probe and compound that have not been taken up.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The CAA value is calculated based on the area under the fluorescence curve, and results are often expressed as Quercetin Equivalents (QE).[4]
Visualizations
Experimental Workflows
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Scavenging Assay.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.
Signaling Pathways
This compound's antioxidant activity may be mediated through various cellular pathways. While direct evidence for this compound's activation of the Nrf2 pathway is pending, this is a central mechanism for many antioxidant compounds. Additionally, this compound has been shown to induce ER stress-mediated apoptosis.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Caption: this compound-induced ER stress-mediated apoptosis pathway.
Conclusion
This compound demonstrates promising antioxidant properties through its ability to scavenge various reactive oxygen species and modulate key cellular signaling pathways involved in inflammation and stress responses. However, the lack of standardized quantitative data from common in vitro antioxidant assays limits a direct comparative analysis with well-established antioxidants like Ascorbic Acid, Quercetin, and Trolox.
Further research is warranted to quantify the antioxidant capacity of this compound using standardized assays such as DPPH, ABTS, ORAC, and CAA. This will enable a more definitive benchmarking of its efficacy and support its potential development as a therapeutic agent for oxidative stress-related conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Guide to Avarol's Inhibition of Tumor Necrosis Factor-Alpha (TNF-α)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Avarol on Tumor Necrosis Factor-alpha (TNF-α) with other natural compounds. The information presented is based on published findings and includes quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows involved.
Quantitative Comparison of TNF-α Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other selected natural compounds on TNF-α production in stimulated human monocytic cells.
| Compound | Cell Type | Stimulant | IC50 (µM) | Reference |
| This compound | Human Monocytes | LPS | 1.0 | [1][2] |
| Parthenolide | THP-1 Cells | LPS | 1.091 | [3][4] |
| Curcumin | THP-1 Macrophages | LPS | ~5-10 | [5][6] |
| Celastrol | Human Monocytes | LPS | 0.23 | [7] |
| Thymoquinone | Human Monocytes | LPS | 0.65 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, stimulant concentration, and incubation time. The data presented here are for comparative purposes based on available literature.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. Published studies indicate that this compound is capable of suppressing the nuclear translocation of NF-κB in vivo[1][2]. While the precise molecular target of this compound within this pathway has not been fully elucidated, its action prevents the downstream inflammatory gene expression.
Caption: this compound inhibits the nuclear translocation of NF-κB (p65/p50), a critical step in the TNF-α signaling pathway.
Experimental Protocols
The following is a generalized protocol for a TNF-α generation and inhibition assay using human monocytes, based on commonly cited methodologies.
1. Isolation and Culture of Human Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC population by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
The purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
2. Lipopolysaccharide (LPS) Stimulation and Inhibitor Treatment:
-
Monocytes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
The cells are pre-incubated with various concentrations of this compound or other test compounds for 1-2 hours. A vehicle control (e.g., DMSO) is also included.
-
Following pre-incubation, the cells are stimulated with an optimal concentration of LPS (e.g., 10 ng/mL to 1 µg/mL) to induce TNF-α production. A negative control group without LPS stimulation is also maintained.
-
The cells are then incubated for an appropriate period (typically 4 to 24 hours) to allow for TNF-α secretion into the culture supernatant.
3. Quantification of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA):
-
After the incubation period, the culture plates are centrifuged, and the cell-free supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for human TNF-α.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of TNF-α in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant human TNF-α.
4. Data Analysis:
-
The percentage of TNF-α inhibition for each concentration of the test compound is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of TNF-α production) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Screening TNF-α Inhibitors
The following diagram illustrates a typical workflow for screening and evaluating potential TNF-α inhibitors.
Caption: A streamlined workflow for assessing the efficacy of TNF-α inhibitors in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avarol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Avarol, a sesquiterpenoid hydroquinone, requires careful handling and disposal due to its inherent toxicity. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with safety protocols and environmental regulations. Adherence to these procedures is critical for mitigating risks and fostering a culture of safety within the laboratory.
Understanding the Hazards of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The primary hazards associated with this compound are summarized in the table below.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Quantitative Toxicity Data
The aquatic toxicity of this compound has been quantified, highlighting the critical need for proper disposal to prevent environmental contamination.
| Organism | Test | Result |
| Barnacle Larvae | LC50 (Lethal Concentration, 50%) | 13.28 µg/mL[2] |
| Nauplii | LC50 (Lethal Concentration, 50%) | 1.58 µg/mL[2] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the approved method for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Dispose of any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) in a designated sharps container for hazardous chemical waste.
3. In-Lab Neutralization (for acidic or basic solutions containing this compound): While this compound itself is not acidic or basic, if it is in an acidic or basic solution, neutralization of the solution may be necessary before collection for disposal.
-
Acidic Solutions: Slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring in a fume hood. Monitor the pH with a calibrated meter or pH strips until it is between 6 and 8.
-
Basic Solutions: Slowly add a dilute acid (e.g., 1M hydrochloric acid) while stirring in a fume hood. Monitor the pH until it is between 6 and 8.
Note: Neutralization can be exothermic. Perform this procedure in an ice bath to control the temperature. The neutralized solution containing this compound must still be collected as hazardous waste.
4. Final Disposal:
-
All this compound waste, whether solid, liquid, or neutralized, must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's EHS office to arrange for the pickup and disposal of your this compound hazardous waste containers.
-
Do not pour this compound solutions down the drain or dispose of solid this compound waste in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Logical Relationships in this compound Handling and Disposal
Understanding the chemical reactivity of this compound is crucial for safe handling and preventing accidental hazardous reactions during disposal procedures.
Caption: this compound Reactivity and Safe Handling.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific waste management policies and your EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Avarol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Avarol. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a sesquiterpenoid hydroquinone with significant biological activity. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety protocols must be followed throughout its lifecycle in the laboratory, from acquisition to disposal.
Personal Protective Equipment (PPE) for this compound Handling
The consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations[1].
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of this compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with this compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when handling this compound powder or if aerosols may be generated. |
Operational Procedures for Safe Handling
A systematic approach to handling this compound will minimize the risk of accidental exposure and environmental contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions[1].
Key Handling Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols[1].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used[1].
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1].
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location[1].
-
Ventilate: Ensure adequate ventilation[1].
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorb: Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the spilled solution[1].
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate[1].
-
Dispose: Collect all contaminated materials and dispose of them as hazardous waste according to institutional and local regulations[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes and seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste separately from other laboratory waste.
-
Labeling: Clearly label the waste container with its contents, including the name "this compound" and appropriate hazard warnings.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, adhering to all prevailing country, federal, state, and local regulations[1]. Do not dispose of this compound or its solutions into the environment, drains, or water courses[1].
By implementing these safety measures and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
